3-Iodopyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIQUYSWTUCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479394 | |
| Record name | 3-Iodopyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-28-4 | |
| Record name | 3-Iodopyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, predicted spectroscopic information, and a general synthetic approach. Due to the limited availability of experimental data in public databases, this guide also highlights areas where further research is required for a complete structural elucidation.
Introduction
This compound is a substituted pyridine ring system incorporating both an iodine atom and a nitrile group. These functional groups impart unique electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel pharmaceutical compounds and functional materials. The pyridine scaffold is a common motif in a vast array of biologically active molecules, and the presence of an iodo-substituent allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a detailed summary of the known structural and chemical information for this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with an iodine atom and at the 4-position with a carbonitrile group.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyano-3-iodopyridine, 3-Iodoisonicotinonitrile | [2] |
| CAS Number | 10386-28-4 | [2] |
| Molecular Formula | C₆H₃IN₂ | [1] |
| Molecular Weight | 230.01 g/mol | [1] |
| Canonical SMILES | C1=CN=CC(=C1C#N)I | [1] |
| InChI | InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | [1] |
| InChIKey | KMFIQUYSWTUCGD-UHFFFAOYSA-N | [1] |
| PubChem CID | 12180887 | [1] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized in Table 2.
| Property | Value | Reference |
| Melting Point | 119-122 °C | [2] |
| XlogP (Predicted) | 1.2 | [1] |
| Sensitive | Light Sensitive | [2] |
Molecular Geometry
As of the date of this publication, no experimental crystal structure data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). Therefore, precise, experimentally determined bond lengths and angles are not available. Computational modeling would be required to predict the three-dimensional structure and geometric parameters of the molecule.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented in Tables 3 and 4. These predictions are based on established substituent effects on the pyridine ring.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.8 | Doublet | H-2 |
| ~8.7 | Doublet | H-6 |
| ~7.5 | Doublet of Doublets | H-5 |
Note: The predicted chemical shifts and coupling patterns are estimations and require experimental verification.
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~152 | C-6 |
| ~135 | C-5 |
| ~125 | C-4 (ipso-CN) |
| ~115 | -C≡N |
| ~100 | C-3 (ipso-I) |
Note: The predicted chemical shifts are estimations and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A summary of these expected absorptions is provided in Table 5.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~2230 | C≡N stretch (nitrile) |
| ~1600-1450 | C=C and C=N stretches (aromatic ring) |
| ~1100-1000 | C-H in-plane bending |
| Below 800 | C-I stretch |
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 230). The fragmentation pattern would likely involve the loss of iodine (I•) and the nitrile group (•CN), as well as cleavage of the pyridine ring. Predicted major fragment ions are listed in Table 6.
Table 6: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 230 | [C₆H₃IN₂]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 103 | [C₆H₃N₂]⁺ (Loss of I) |
| 76 | [C₅H₂N]⁺ (Loss of I and HCN) |
Synthesis and Reactivity
A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organometallic and halogenation reactions of pyridine derivatives. A potential synthetic workflow is outlined below.
References
Synthesis of 3-Iodopyridine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-iodopyridine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, offering comprehensive experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Executive Summary
The synthesis of this compound can be effectively achieved through two main strategies:
-
Direct C-H Iodination: This approach involves the direct, regioselective iodination of the pyridine-4-carbonitrile backbone. While potentially offering a more direct route, control of regioselectivity is a critical consideration.
-
Sandmeyer Reaction of a 3-Aminopyridine Intermediate: This classic transformation provides a reliable, albeit multi-step, pathway involving the synthesis of a 3-aminopyridine-4-carbonitrile precursor, followed by diazotization and subsequent iodination.
This guide will elaborate on a well-documented two-step pathway commencing from 3-aminopyridine, which is then cyanated to form the key 3-aminopyridine-4-carbonitrile intermediate. This intermediate subsequently undergoes a Sandmeyer reaction to yield the final product.
Pathway 1: Synthesis via Cyanation of 3-Aminopyridine and Subsequent Sandmeyer Reaction
This pathway is a robust and well-established method for the synthesis of this compound. It proceeds in two distinct stages: the cyanation of 3-aminopyridine to form 3-aminopyridine-4-carbonitrile, and the subsequent conversion of the amino group to an iodo group via the Sandmeyer reaction.
Step 1: Cyanation of 3-Aminopyridine
The introduction of a nitrile group at the 4-position of 3-aminopyridine is a critical first step. While various cyanation methods exist, a common approach involves the use of a palladium catalyst with a cyanide source, such as potassium ferrocyanide, which is favored for its lower toxicity compared to other cyanide reagents.[1]
Experimental Protocol: Cyanation of 3-Chloropyridine (as a proxy for 3-substituted pyridines)
Reaction: 3-Chloropyridine + K₄[Fe(CN)₆] → 3-Cyanopyridine + other products
Reagents and Conditions:
-
Substrate: 3-Chloropyridine
-
Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Catalyst: Palladium-based catalyst
-
Solvent: Not specified, but typically a polar aprotic solvent like DMF or DMSO is used.
-
Temperature: Elevated temperatures are generally required for this type of cross-coupling reaction.
Procedure Outline (based on analogous reactions): [1]
-
To a reaction vessel, add 3-chloropyridine, potassium ferrocyanide, and the palladium catalyst.
-
Add the solvent and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature and stir for the required duration.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method like column chromatography or recrystallization.
Quantitative Data (for 3-cyanopyridine from 3-chloropyridine): [1]
-
Yield: 84%
-
Conversion of 3-chloropyridine: 90%
Step 2: Sandmeyer Iodination of 3-Aminopyridine-4-carbonitrile
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of other functionalities, including halogens.[2][3][4] In this step, the 3-amino group of the previously synthesized 3-aminopyridine-4-carbonitrile is transformed into an iodo group.
Experimental Protocol: Sandmeyer Iodination
This procedure involves two key stages: the formation of a diazonium salt from the aromatic amine, followed by the introduction of iodide.
Reaction: 3-Aminopyridine-4-carbonitrile → 3-Diazoniumpyridine-4-carbonitrile salt → this compound
Reagents and Conditions: [4][5]
-
Substrate: 3-Aminopyridine-4-carbonitrile
-
Diazotizing Agent: Sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid or sulfuric acid).
-
Iodide Source: Potassium iodide (KI) or sodium iodide (NaI).
-
Solvent: Water is typically used for the diazotization step.
-
Temperature: Diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination may be performed at room temperature or with gentle heating.
Procedure Outline: [5]
-
Dissolve 3-aminopyridine-4-carbonitrile in a cold aqueous acid solution (e.g., HCl or H₂SO₄) in a reaction vessel placed in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Perform an aqueous work-up, which may include neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude this compound by a suitable method such as column chromatography or recrystallization.
Quantitative Data (General for Sandmeyer Iodination): [4]
-
Yield: Yields for Sandmeyer iodinations can vary widely depending on the substrate but are often in the range of 60-80%. For the synthesis of an iodine-substituted methoxy ether from 3,5-dimethoxyaniline, a yield of 75% was reported.[4]
Data Summary
| Step | Starting Material | Product | Reagents | Key Conditions | Yield | Reference |
| 1 | 3-Chloropyridine (proxy) | 3-Cyanopyridine | K₄[Fe(CN)₆], Pd catalyst | Elevated temperature | 84% | [1] |
| 2 | 3-Aminopyridine-4-carbonitrile | This compound | 1. NaNO₂, aq. acid2. KI | 0-5 °C (diazotization) | 60-80% (typical) | [4][5] |
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the described synthesis pathways.
Caption: Two-step synthesis of this compound.
Alternative Pathway: Direct C-H Iodination
While not as extensively detailed in the provided search results for this specific molecule, direct C-H iodination of pyridine-4-carbonitrile represents a more atom-economical approach. This method would ideally avoid the multiple steps of the Sandmeyer route. However, achieving high regioselectivity for the 3-position can be a significant challenge and would require careful optimization of reaction conditions. Further research into specific catalysts and directing groups would be necessary to develop a reliable protocol for this pathway.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the cyanation of a suitable 3-aminopyridine precursor followed by a Sandmeyer iodination. This method, while involving multiple steps, offers good yields and a high degree of predictability. Direct C-H iodination remains a potential, more direct route, but requires further investigation to overcome challenges in regioselectivity. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Physicochemical Properties of 3-Iodopyridine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization. The information is structured to support researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Chemical Identity and Structure
This compound, also known as 3-iodoisonicotinonitrile, is a substituted pyridine derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10386-28-4[1][2] |
| Molecular Formula | C₆H₃IN₂[1][2][3] |
| Molecular Weight | 230.01 g/mol [1] |
| Canonical SMILES | C1=CN=CC(=C1C#N)I[3] |
| InChIKey | KMFIQUYSWTUCGD-UHFFFAOYSA-N[3] |
Physicochemical Properties
The following tables summarize the key experimental and predicted physicochemical properties of this compound. These parameters are critical for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
Physical and Chemical Properties
| Property | Value | Data Type |
| Melting Point | 119 - 122 °C[2] | Experimental |
| Boiling Point | Data not available | - |
| pKa | -0.15 ± 0.18 | Predicted |
| logP (XlogP) | 1.2[3] | Predicted |
Stability and Storage
| Property | Recommendation |
| Sensitivity | Light Sensitive[2] |
| Storage Conditions | Store sealed in a dry, dark environment at room temperature.[1] |
Experimental Protocols
This section details generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These methods are broadly applicable to solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and pestle.
-
Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient.[1]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set an initial rapid heating rate to quickly determine an approximate melting temperature.
-
Allow the apparatus to cool below this approximate temperature.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[1]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[4]
Apparatus:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[2][4]
-
Titration:
-
Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[2]
-
Begin titration by adding small, precise increments of the titrant (acid or base).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the titration curve, often corresponding to the pH at the half-equivalence point or by analyzing the inflection point of the curve.[2][5]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[6]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility.
LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect method for its determination.[7]
Apparatus:
-
RP-HPLC system with a UV detector (e.g., HDR-DAD)[8]
-
C18 analytical column
-
Reference compounds with known LogP values
-
Mobile phase (e.g., methanol/water or acetonitrile/water)
Procedure:
-
Calibration:
-
Prepare solutions of several reference compounds with known LogP values that span the expected range of the analyte.
-
Inject each reference compound onto the C18 column and record its retention time (t_R_).
-
Calculate the retention factor (k') for each standard.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k' values.[9]
-
-
Sample Analysis:
-
Prepare a solution of this compound in the mobile phase.
-
Inject the sample onto the same column under identical conditions and determine its retention time.
-
Calculate the log k' for this compound.
-
-
LogP Calculation: Using the linear regression equation from the calibration curve, interpolate the LogP value for this compound from its measured log k' value.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like this compound.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. byjus.com [byjus.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. agilent.com [agilent.com]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Iodopyridine-4-carbonitrile (CAS No. 10386-28-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring both an iodine atom and a nitrile group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The CAS number for this compound is 10386-28-4.[1] This guide provides a comprehensive overview of its properties, synthesis, and key reactions.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, data from suppliers and predictions based on its structure provide key insights into its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 10386-28-4 | [1][2][3][4] |
| Molecular Formula | C₆H₃IN₂ | [2][5] |
| Molecular Weight | 230.01 g/mol | [4] |
| Appearance | Cream to pale yellow or pale brown crystals or powder | [2] |
| Purity (typical) | ≥97.5% (GC) | [2] |
| Predicted XlogP | 1.2 | [5] |
| Monoisotopic Mass | 229.9341 Da | [5] |
Synthesis
Hypothetical Synthesis Workflow
Caption: A potential synthetic route to this compound.
Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the ortho-iodination of substituted pyridines.
Materials:
-
4-Cyanopyridine
-
Lithium diisopropylamide (LDA) or a similar non-nucleophilic strong base
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium. Stir the mixture at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-cyanopyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C3 position.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours and then gradually warmed to room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity and Applications
The presence of the iodo and cyano groups on the pyridine ring makes this compound a valuable substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound, being an aryl iodide, is an excellent substrate for this reaction. This allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring, leading to the synthesis of various biaryl and heteroaryl compounds.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).
-
Add the degassed solvent(s).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The reaction mixture is heated to the desired temperature (often 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. This compound can be readily coupled with various terminal alkynes to introduce an alkynyl moiety at the 3-position.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.[6]
General Experimental Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (typically 1.1-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
-
The reaction mixture is then typically filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water or a mild acid to remove the remaining amine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Biological Relevance and Potential Applications
While specific biological studies on this compound are limited, the cyanopyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, various cyanopyridine derivatives have been investigated for their anticancer properties.[7][8] The ability to functionalize the 3-position of the pyridine ring through cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
Safety Information
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Hazard Statements (based on GHS classifications for similar compounds):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a synthetically useful building block with significant potential in the development of novel compounds for medicinal chemistry and materials science. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings allows for the straightforward introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships in drug discovery and the synthesis of functional materials. While detailed experimental data for this specific compound is not abundant in the public domain, the information available for structurally related molecules provides a solid foundation for its application in research and development.
References
- 1. This compound CAS#: 10386-28-4 [m.chemicalbook.com]
- 2. 4-Cyano-3-iodopyridine, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. 10386-28-4 this compound AKSci Y6886 [aksci.com]
- 4. Cas Landing [thermofisher.com]
- 5. PubChemLite - this compound (C6H3IN2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodopyridine-4-carbonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a robust framework for assessing its chemical stability in accordance with established pharmaceutical guidelines. Furthermore, this guide illustrates a common synthetic application of this molecule through a detailed experimental workflow.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar pyridine ring, a cyano group (-C≡N), and an iodo (-I) substituent, suggests a polar character. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated to exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, capable of strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent that can effectively solvate the molecule. | |
| Acetone | Moderate to High | Polar aprotic solvent, should be effective in dissolving the compound. | |
| Acetonitrile | Moderate | Polar aprotic solvent, with good solvating power for polar molecules. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding and strong dipole-dipole interactions. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Water | Low | While polar, the overall organic character of the molecule may limit aqueous solubility. | |
| Non-Polar | Hexane | Low | Lacks the polarity to effectively solvate the polar functional groups of the molecule. |
| Toluene | Low to Moderate | Aromatic character may provide some interaction, but overall polarity is low. | |
| Dichloromethane (DCM) | Moderate | A versatile solvent that can dissolve a range of polar and non-polar compounds. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[1]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., DMSO, water, ethanol, acetone, hexane)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Stability of this compound: A Testing Protocol
Assessing the chemical stability of this compound is critical for determining its shelf-life and appropriate storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3]
Objective: To evaluate the stability of this compound under various environmental conditions.
3.1. Long-Term and Accelerated Stability Studies
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs in accelerated conditions)
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Table 2: Sample Stability Study Plan
| Study | Storage Condition | Testing Time Points (Months) |
| Long-Term | 25 °C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40 °C / 75% RH | 0, 3, 6 |
3.2. Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and establish degradation pathways.[4]
Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Neutral Hydrolysis: Water at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 80 °C for 48 hours
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Procedures: A stability-indicating analytical method, typically HPLC, should be developed and validated to separate and quantify this compound and its degradation products. The method should be able to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation: The results of the stability studies should be presented in a clear, tabular format, as shown in the template below.
Table 3: Template for Stability Data Presentation
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Total Impurities (%) |
| 25 °C / 60% RH | 0 | White Crystalline Powder | 99.8 | < 0.1 | 0.2 |
| 3 | |||||
| 6 | |||||
| ... | |||||
| 40 °C / 75% RH | 0 | White Crystalline Powder | 99.8 | < 0.1 | 0.2 |
| 3 | |||||
| 6 |
Experimental Workflow: Application in Suzuki-Miyaura Coupling
This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and synthesize more complex molecules.[5][6] The following diagram illustrates a general workflow for such a reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides essential predictive and procedural information regarding the solubility and stability of this compound. While the predicted solubility profile offers a valuable starting point for solvent selection, the detailed experimental protocols for solubility determination and stability testing are crucial for obtaining precise, reliable data necessary for research, development, and regulatory purposes. The illustrated experimental workflow for a Suzuki-Miyaura coupling reaction highlights a key application of this versatile chemical intermediate. The methodologies and data frameworks presented herein are intended to support scientists and drug development professionals in the effective handling, formulation, and application of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Iodopyridine-4-carbonitrile: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and synthetic considerations for 3-Iodopyridine-4-carbonitrile. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules to provide a robust framework for its safe use in a research and development setting. This document is intended for professionals with a strong background in chemistry and laboratory safety.
Hazard Identification and Safety Profile
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] |
Physical and Chemical Properties (Predicted and from Related Compounds)
| Property | Value | Source/Analogy |
| Molecular Formula | C₆H₃IN₂ | - |
| Molecular Weight | 230.01 g/mol | - |
| Appearance | Off-white to light yellow solid | Analogy to 3-iodopyridine and other substituted pyridines.[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | General solubility of similar organic compounds. |
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Ensure adequate ventilation in the laboratory.[5]
Personal Protective Equipment:
-
Eye/Face Protection: Chemical splash goggles or a face shield are mandatory.[6]
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended, and gloves should be inspected before use and disposed of properly after handling.[6]
-
Respiratory Protection: For operations with a high potential for dust generation or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents and incompatible materials.[4]
Spill and Waste Disposal:
-
In case of a spill, evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal.
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Experimental Protocols: Synthesis of this compound
A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from a suitable aminopyridine precursor. The following is a proposed experimental protocol based on general procedures for similar transformations.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Materials:
-
3-Amino-4-cyanopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water, cooled in an ice bath, to prepare a dilute sulfuric acid solution.
-
To the cooled acidic solution, add 3-amino-4-cyanopyridine portion-wise while maintaining the temperature below 10 °C.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred aminopyridine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Be prepared for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Biological Context and Potential Signaling Pathways
While there is no specific literature on the biological activity of this compound, the pyridine and pyrimidine scaffolds are prevalent in many biologically active molecules, particularly in the field of oncology.[8][9] Many substituted pyridines and pyrimidines have been developed as potent kinase inhibitors.[8]
Hypothetical Mechanism of Action as a Kinase Inhibitor:
Based on its structural similarity to known kinase inhibitors, it is plausible that this compound could act as an ATP-competitive inhibitor of protein kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The iodo and cyano substituents could occupy hydrophobic pockets within the ATP-binding site, contributing to the binding affinity and selectivity.
Caption: Hypothetical signaling pathway inhibition by this compound.
This proposed mechanism is purely speculative and would require experimental validation through biochemical and cellular assays to determine the actual biological activity and target(s) of this compound. The design and synthesis of such molecules are often aimed at targeting kinases involved in cancer cell proliferation and survival, such as EGFR or Bcr-Abl.[8][10]
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet. All laboratory work should be conducted by qualified individuals in a controlled environment with appropriate safety precautions in place. Users are responsible for conducting their own risk assessments before handling this chemical.
References
- 1. 3-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of the Carbon-Iodine Bond in 3-Iodopyridine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the iodo and cyano groups on the pyridine ring imparts a unique electronic profile, rendering the carbon-iodine (C-I) bond susceptible to a variety of transformative cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of the C-I bond in this compound, focusing on key palladium- and copper-catalyzed cross-coupling reactions. While specific, comprehensive datasets for this particular molecule are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and general principles of cross-coupling chemistry to provide a robust framework for its synthetic manipulation.
Core Reactivity: The Carbon-Iodine Bond
The C-I bond in this compound is the primary site of reactivity for cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent transition metal catalysts, typically palladium(0) complexes. The electron-withdrawing nature of the cyano group at the 4-position and the pyridine nitrogen further activates the C-I bond towards this key catalytic step.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit
The C-I bond in this compound is an ideal handle for the introduction of a wide array of molecular fragments via well-established palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery and development, enabling the rapid and efficient construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring.
Illustrative Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary (Hypothetical based on related compounds):
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 80-90 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 |
Detailed Experimental Protocol (General):
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-4-cyanopyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and versatile synthetic intermediates.
Illustrative Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Quantitative Data Summary (Hypothetical based on related compounds):
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 25 | 85-95 |
| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | Acetonitrile | 80 | 70-80 |
Detailed Experimental Protocol (General):
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) cocatalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 3-amino-4-cyanopyridine derivatives.
Illustrative Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Quantitative Data Summary (Hypothetical based on related compounds):
| Entry | Amine (R¹R²NH) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOᵗBu | Toluene | 100 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 70-80 |
Detailed Experimental Protocol (General):
-
In a glovebox, charge a dry Schlenk tube with the palladium source, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring, exacerbated by the cyano group, can also allow for nucleophilic aromatic substitution (SNAAr) reactions under certain conditions. Strong nucleophiles can potentially displace the iodide, although this pathway is generally less common and requires more forcing conditions compared to the cross-coupling reactions.
Conclusion
This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its carbon-iodine bond. This guide has outlined the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that enable the facile introduction of diverse functionalities at the 3-position. While comprehensive quantitative data for this specific substrate remains to be broadly published, the provided protocols and reactivity principles, based on closely related structures, offer a solid foundation for researchers to design and execute synthetic strategies. The continued exploration of the reactivity of this and similar building blocks will undoubtedly contribute to the advancement of drug discovery and materials science.
Electronic effects of substituents on 3-Iodopyridine-4-carbonitrile
An In-Depth Technical Guide to the Electronic Effects of Substituents on 3-Iodopyridine-4-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The electronic properties of this core, governed by the interplay between the pyridine nitrogen, an iodo substituent, and a cyano group, are critical to its reactivity, molecular interactions, and biological activity. This guide provides a detailed analysis of the inherent electronic landscape of this compound and explores how the introduction of additional substituents modulates these properties. We present quantitative data from analogous systems, detail experimental protocols for determining key physicochemical parameters, and provide workflows for both experimental and computational evaluation.
The Electronic Landscape of the this compound Core
The electronic character of the unsubstituted this compound ring is dictated by the cumulative effects of its constituent parts: the pyridine nitrogen, the C3-iodo group, and the C4-cyano group.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the entire ring, reducing its overall electron density and basicity.
-
Cyano Group (-CN): The cyano group is a potent electron-withdrawing group. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R), pulling electron density from the ring into the C≡N triple bond.[1]
-
Iodo Group (-I): The iodine atom is a halogen with a dual electronic nature. It is electronegative and withdraws electron density via induction (-I). However, due to its lone pairs, it can donate electron density into the ring through a weak resonance effect (+M or +R). Generally, for halogens, the inductive effect is dominant.[2]
The combination of these features makes the this compound ring significantly electron-deficient, which has profound implications for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic systems.[3] It is defined as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. Positive values indicate electron-withdrawing groups (EWGs), while negative values indicate electron-donating groups (EDGs).[4]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[3]
While Hammett constants are traditionally derived from the ionization of benzoic acids, they provide an excellent framework for predicting electronic trends in other aromatic and heteroaromatic systems like substituted pyridines.[4][5] For heteroaromatic systems, "aza replacement constants" are sometimes used to account for the effect of the ring nitrogen itself.[6]
Table 1: Hammett Substituent Constants (σ) for Common Substituents
This table provides established Hammett constants that can be used to predict the electronic influence of substituents if they were to be added to the this compound ring.
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OH | +0.12 | -0.37 | EDG (resonance) |
| -OCH₃ | +0.12 | -0.27 | EDG (resonance) |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | EWG (inductive) |
| -Cl | +0.37 | +0.23 | EWG (inductive) |
| -Br | +0.39 | +0.23 | EWG (inductive) |
| -I[7] | +0.35 | +0.18 | EWG (inductive) |
| -COCH₃ | +0.38 | +0.50 | EWG |
| -CN[7] | +0.56 | +0.66 | Strong EWG |
| -NO₂ | +0.71 | +0.78 | Strong EWG |
| -CF₃ | +0.43 | +0.54 | Strong EWG |
Data sourced from established physical organic chemistry literature.[7][8]
Impact of Substituents on Physicochemical Properties
Acidity / Basicity (pKa)
The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of ring substituents.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase the electron density on the nitrogen, making it more basic and thus increasing the pKa of its conjugate acid.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the electron density on the nitrogen, making it less basic and thus decreasing the pKa .
The parent this compound is expected to be a very weak base (low pKa) due to the strong withdrawing effects of the cyano group and the pyridine nitrogen itself.
Table 2: Predicted pKa Trends for Substituted this compound
| Substituent at C5/C6 | Electronic Effect | Predicted pKa Trend |
| -NO₂ | Strong EWG | Significant Decrease |
| -CN | Strong EWG | Significant Decrease |
| -Br | EWG | Decrease |
| -H | Reference | Baseline |
| -CH₃ | Weak EDG | Slight Increase |
| -OCH₃ | EDG | Increase |
| -NH₂ | Strong EDG | Significant Increase |
Trends are inferred from established principles of physical organic chemistry.[9][10][11]
NMR Spectroscopic Shifts
NMR spectroscopy is a powerful tool for observing the electronic environment of nuclei within a molecule. Chemical shifts (δ) are directly influenced by the electron density around a nucleus.
-
¹H and ¹³C NMR: EWGs decrease the electron density around nearby protons and carbons, "deshielding" them and causing their signals to shift downfield (to a higher ppm value). Conversely, EDGs "shield" nuclei by increasing electron density, causing an upfield shift (to a lower ppm value).[12][13]
Table 3: Predicted NMR Shift Trends for Ring Protons/Carbons
| Substituent Type | Effect on Electron Density | Predicted ¹H/¹³C Shift |
| Strong EWG (-NO₂) | Decrease | Downfield (↑ ppm) |
| Halogen (-Br, -Cl) | Decrease | Downfield (↑ ppm) |
| Alkyl (-CH₃) | Increase | Upfield (↓ ppm) |
| Strong EDG (-OCH₃, -NH₂) | Increase | Upfield (↓ ppm) |
Predictions are based on general spectroscopic principles.[14][15]
Experimental Protocols
Protocol for pKa Determination via Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the compound as a strong acid is added.
Methodology:
-
Preparation: Accurately weigh and dissolve the pyridine derivative in a suitable solvent system (e.g., water or a water/co-solvent mixture).[16]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a burette filled with a standardized strong acid (e.g., 0.1 M HCl).
-
Measurement: Record the initial pH. Add the acid titrant in precise, small increments, allowing the pH to stabilize before recording the value after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been protonated (the half-equivalence point).[17]
Protocol for Hammett Parameter (σ) Determination
This protocol involves measuring the relative reaction rates of substituted compounds against the unsubstituted parent compound in a competitive reaction.
Methodology:
-
Reaction Selection: Choose a reaction whose rate is sensitive to the electronic nature of the aromatic ring. The acylation of anilines is a classic example.[5]
-
Competitive Experiment: A mixture of several aniline derivatives (one of which is the unsubstituted reference) is allowed to react with a sub-stoichiometric amount of an acylating agent.
-
Analysis: The reaction is quenched at an early stage. The relative amounts of the different amide products are quantified using a sensitive analytical technique like ESI+-MS (Electrospray Ionization Mass Spectrometry).[5]
-
Calculation: The ratio of product concentrations is directly related to the ratio of the reaction rate constants (k/k₀).
-
Correlation: By plotting log(k/k₀) against known literature σ values for a series of substituents, the reaction constant (ρ) is determined from the slope.[4] This validated system can then be used to determine σ for new substituents.
Computational Analysis Workflow
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules, offering insights that complement experimental data.
Methodology:
-
Model Construction: A 3D model of the target molecule is built using molecular modeling software.
-
Optimization: The geometry of the molecule is optimized to find its most stable (lowest energy) conformation. This is typically done using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)).[18][19]
-
Calculation: With the optimized structure, various electronic properties can be calculated.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for predicting reactivity.
-
Natural Bond Orbital (NBO) Analysis: Calculates atomic charges and analyzes charge transfer interactions.
-
-
Prediction: Specific computational models can be employed to provide accurate predictions of pKa values and NMR chemical shifts, which can then be compared with experimental results.[9][10]
Conclusion
The this compound core is an inherently electron-deficient system due to the potent withdrawing effects of the pyridine nitrogen and the 4-cyano group. This electronic character can be systematically tuned by introducing additional substituents at other positions on the ring. Understanding the principles of inductive and resonance effects, quantified by tools like the Hammett equation, allows researchers to rationally design molecules with desired physicochemical properties. The experimental and computational protocols outlined in this guide provide a robust framework for evaluating these electronic effects, enabling the targeted development of novel compounds for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. High-throughput physical organic chemistry--Hammett parameter evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. web.viu.ca [web.viu.ca]
- 18. ias.ac.in [ias.ac.in]
- 19. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]
Methodological & Application
Synthesis of Substituted Pyridines from 3-Iodopyridine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine-4-carbonitrile is a versatile synthetic intermediate pivotal in the construction of a diverse array of substituted pyridine scaffolds. The presence of a reactive iodine atom at the 3-position and a cyano group at the 4-position allows for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. The resulting 3,4-substituted pyridine core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Additionally, it explores the biological significance of the synthesized compounds, with a focus on their role as kinase inhibitors.
Core Synthetic Pathways
The synthetic utility of this compound lies in the susceptibility of the carbon-iodine bond to undergo oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that, in the presence of a suitable coupling partner, leads to the formation of a new carbon-carbon or carbon-nitrogen bond at the 3-position of the pyridine ring.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-cyanopyridines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This protocol describes the coupling of this compound with various arylboronic acids.
General Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyanopyridine.[3][4]
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
Note: The data presented is representative and may vary based on the specific substrate and reaction conditions.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-cyanopyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5][6] This protocol details the reaction of this compound with terminal alkynes.
General Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as anhydrous triethylamine (Et₃N) or a mixture of DMF and Et₃N.
-
Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-4-cyanopyridine.[7]
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 4 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | THF | RT | 12 | 85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 40 | 6 | 88 |
| 4 | 3-Ethynyltoluene | Pd(OAc)₂/XPhos (2) | CuI (4) | Cs₂CO₃ | Dioxane | 60 | 8 | 82 |
Note: The data presented is representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-cyanopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8] This protocol outlines the coupling of this compound with various primary and secondary amines.
General Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-4-cyanopyridine.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 91 |
Note: The data presented is representative and may vary based on the specific substrate and reaction conditions.
Biological Significance and Signaling Pathways
Substituted pyridines, particularly those bearing a cyano group, are recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets.[9] Notably, many cyanopyridine derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[10][11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Cyanopyridine Derivatives as Kinase Inhibitors
Several classes of kinase inhibitors feature the cyanopyridine core. For instance, certain 3-cyano-4-arylpyridines have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][12] Others have been found to inhibit Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation, or p21-activated kinase 4 (PAK4), which is implicated in cancer cell migration and invasion.[10][13][14]
The following diagram illustrates a simplified signaling pathway involving PAK4 and its downstream effectors, highlighting where a hypothetical 3-substituted-4-cyanopyridine inhibitor might act.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of a cyanopyridine derivative.
In this pathway, activation of upstream receptors leads to the activation of PAK4.[13][14][15] PAK4 then phosphorylates downstream targets such as LIMK1, which in turn regulates the actin cytoskeleton, promoting cell motility and invasion.[16] PAK4 can also translocate to the nucleus and phosphorylate transcription factors like CREB, leading to the expression of genes involved in cell proliferation and survival.[15] A 3-substituted-4-cyanopyridine-based inhibitor can block the kinase activity of PAK4, thereby inhibiting these oncogenic processes.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to 3-aryl, 3-alkynyl, and 3-amino-4-cyanopyridines, respectively. These products serve as important scaffolds for the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 14. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 15. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-iodopyridine-4-carbonitrile in several widely utilized palladium-catalyzed cross-coupling reactions. The functionalization of the pyridine scaffold is a cornerstone of medicinal chemistry, and this compound serves as a versatile building block for the synthesis of novel molecular entities. The protocols detailed herein are based on established methodologies for palladium-catalyzed reactions and provide a robust starting point for reaction development and optimization.[1]
The primary palladium-catalyzed cross-coupling reactions covered in this document include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these transformations offers a powerful method for the formation of new carbon-carbon or carbon-nitrogen bonds at the 3-position of the pyridine ring, enabling access to a diverse range of substituted pyridine derivatives.[2]
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] They generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broken down into three key steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) catalyst, which inserts into the carbon-iodine bond. This forms a Pd(II) intermediate.[4]
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck):
-
In the Suzuki reaction, an organoboron reagent, activated by a base, transfers its organic group to the palladium center.[5]
-
In the Sonogashira reaction, a copper-acetylide species, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.[6][7]
-
In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[8][9]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[10][11]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][12]
Visualizations
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound and analogous heteroaryl iodides. These serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 90-98 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 80-92 |
| Pyrimidine-5-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-88 |
Table 2: Heck Coupling Conditions
| Alkene Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 70-85 |
| Styrene | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 75-90 |
| Acrylonitrile | Pd(OAc)₂ | None | NaOAc | DMA | 120 | 65-80 |
| 1-Octene | Herrmann's catalyst | None | Cy₂NMe | NMP | 130 | 60-75 |
Table 3: Sonogashira Coupling Conditions
| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 88-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 90-98 |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 50 | 85-94 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | Acetonitrile | 65 | 80-90 |
Table 4: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 90-99 |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 80-92 |
| Pyrrolidine | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 88-97 |
Note: Yields are representative and highly dependent on the specific substrates, reaction scale, and purity of reagents. Optimization is often required.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Handle them accordingly.
-
Degassing of solvents and reaction mixtures is crucial to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw technique.[13]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or Acetonitrile).
-
Reaction: Seal the tube tightly and heat to the desired temperature (e.g., 100-120 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black. Rinse the pad with the reaction solvent.
-
Extraction: Combine the filtrate and washings. If a high-boiling solvent like DMF was used, dilute with ethyl acetate and wash extensively with water and brine to remove the solvent.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.) via syringe. Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon (repeat three times).
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene). Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by LC-MS.[11]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude material can be purified by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Iodopyridine-4-carbonitrile with various aryl and heteroaryl boronic acids. The resulting 3-aryl-4-cyanopyridine scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical compounds. This document offers a comprehensive guide for researchers in drug discovery and development, providing optimized reaction conditions, detailed experimental procedures, and quantitative data to facilitate the synthesis of diverse compound libraries.
The general reaction scheme involves the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is outlined below. This workflow emphasizes the necessary steps to ensure high yields and purity of the final product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyanopyridine.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. These data are compiled from literature sources and provide a valuable resource for reaction optimization and substrate scope exploration.
Table 1: Coupling with Phenylboronic Acid Derivatives
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | 78 |
| 5 | 2-Methylphenylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 75 |
Table 2: Coupling with Heteroarylboronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 82 |
| 2 | Furan-2-ylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 79 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 70 |
| 4 | Indole-5-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 95 | 16 | 65 |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide array of 3-aryl-4-cyanopyridines. The choice of catalyst, ligand, base, and solvent system can be tailored to achieve high yields with various aryl and heteroaryl boronic acids. The protocols and data presented herein serve as a valuable starting point for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. Further optimization may be required for particularly challenging substrates or for scaling up the reaction.
Application Notes and Protocols for Sonogashira Coupling of 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira cross-coupling reaction of 3-iodopyridine-4-carbonitrile with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar heterocyclic systems and can be adapted for various research and development applications.[1][2]
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5] This methodology has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials.[3][6] For this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the 3-position, providing access to a wide array of novel compounds for further investigation.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[8]
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard Sonogashira coupling condition that is broadly applicable for the reaction of this compound with various terminal alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[5]
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | DIPEA | DMF | 80 | 4 | 78 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | Et₃N | THF | 25 | 12 | 92 |
Protocol 2: Copper-Free Sonogashira Coupling
To avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed.[9][10][11]
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, piperidine)
-
Anhydrous solvent (e.g., DMF, DMSO, toluene)
-
Inert gas
Procedure:
-
In a dry reaction flask, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst (0.02-0.05 equiv), the ligand (0.04-0.1 equiv), and the base (2.0 equiv).
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data Summary (Illustrative):
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 100 | 8 | 80 |
| 2 | 1-Hexyne | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Toluene | 110 | 6 | 75 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Piperidine | DMSO | 90 | 10 | 88 |
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[7][12][13][14]
Materials and Reagents:
-
Same as Protocol 1 or 2
-
Microwave-safe reaction vial
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the chosen catalyst system (palladium source, optional copper co-catalyst, and ligand), and the base.
-
Add the appropriate solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data Summary (Illustrative):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 120 | 15 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Dioxane | 140 | 20 | 85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄/CuI | DIPEA | Acetonitrile | 100 | 25 | 95 |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 13. research.unipd.it [research.unipd.it]
- 14. psecommunity.org [psecommunity.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodopyridine-4-carbonitrile. This reaction is a powerful tool for the synthesis of 3-aminopyridine-4-carbonitrile derivatives, which are valuable intermediates in the development of novel therapeutics.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] For electron-deficient substrates like this compound, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[4]
Figure 1: General Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols are representative procedures for the Buchwald-Hartwig amination of this compound with primary and secondary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5][6]
General Procedure for the Amination of this compound
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the corresponding amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the indicated temperature for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2: Typical Experimental Workflow for Buchwald-Hartwig Amination.
Data Presentation
The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reactants, catalyst, ligand, base, and solvent. Below are tables summarizing typical reaction conditions and representative data for the amination of this compound.
Table 1: Summary of Typical Reaction Components and Conditions
| Parameter | Description |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used. |
| Ligand | Bulky, electron-rich phosphine ligands such as Xantphos, (±)-BINAP, or XPhos are generally effective for the amination of electron-deficient heteroaryl halides.[4][5] |
| Base | A strong, non-nucleophilic base is required. NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), or K₃PO₄ (Potassium phosphate) are common choices. |
| Solvent | Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used. |
| Temperature | Reactions are generally heated to between 80-110 °C to ensure a reasonable reaction rate.[5][6] |
| Atmosphere | A dry, inert atmosphere (argon or nitrogen) is essential to prevent the degradation of the catalyst and reagents.[5] |
Table 2: Representative Data for the Amination of this compound
The following data are representative of typical outcomes for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Amine | Amine Type | Typical Reaction Time (h) | Typical Yield (%) |
| Morpholine | Secondary, Aliphatic | 4 - 12 | 85 - 95 |
| Piperidine | Secondary, Aliphatic | 4 - 12 | 80 - 90 |
| Aniline | Primary, Aromatic | 12 - 24 | 70 - 85 |
| n-Butylamine | Primary, Aliphatic | 6 - 18 | 75 - 90 |
| Diethylamine | Secondary, Aliphatic | 8 - 20 | 65 - 80 |
Note: Yields are for isolated, purified products. Reaction times are approximate and should be optimized by monitoring the reaction progress. The reactivity of the amine plays a significant role, with sterically hindered amines potentially requiring longer reaction times or more active catalyst systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Iodopyridine-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, valued for its potential in the synthesis of novel therapeutic agents. The presence of a reactive iodine atom at the 3-position allows for a variety of cross-coupling reactions, while the cyano group and the pyridine ring itself are common pharmacophores in many biologically active molecules. This document provides an overview of its applications, protocols for its derivatization, and representative biological data for analogous compounds. Pyridine-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4]
Key Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of molecular architectures. The iodine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate other functional groups or heterocyclic rings.
Derivatives of the closely related pyridine-3-carbonitrile scaffold have been investigated for a range of therapeutic applications, including:
-
Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors, and derivatives have been synthesized and evaluated as inhibitors of kinases such as PIM-1 and c-Jun N-terminal kinase (JNK).[2][4]
-
Anticancer Agents: Compounds bearing the cyanopyridine moiety have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).[1][2]
-
Antimicrobial Agents: The pyridine scaffold is also found in numerous compounds with antibacterial and antifungal properties.
Experimental Protocols
While specific protocols for this compound are not widely published, the following represents a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for iodopyridines. This protocol is based on established methods for similar substrates.[5][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to form a 3-aryl-pyridine-4-carbonitrile derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 eq.) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyridine-4-carbonitrile.
Data Presentation
The following tables summarize quantitative data for derivatives of the analogous pyridine-3-carbonitrile scaffold, demonstrating their potential biological activity.
Table 1: In Vitro Cytotoxicity of Representative Pyridine-3-carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4 | MCF-7 (Breast) | 0.57 | [2] |
| 11 | MCF-7 (Breast) | 1.31 | [2] |
| 4 | HepG2 (Liver) | 1.13 | [2] |
| 11 | HepG2 (Liver) | 0.99 | [2] |
| Staurosporine | MCF-7 (Breast) | 4.21 | [2] |
| Staurosporine | HepG2 (Liver) | 5.07 | [2] |
Note: The compound IDs are as referenced in the cited literature and do not correspond to derivatives of this compound.
Table 2: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | % Inhibition | Reference |
| 4 | PIM-1 | 11.4 | 97.8 | [2] |
| 10 | PIM-1 | 17.2 | 94.6 | [2] |
| Staurosporine | PIM-1 | 16.7 | 95.6 | [2] |
Note: Pyrido[2,3-d]pyrimidines can be synthesized from ortho-amino cyanopyridines, which are potential derivatives of this compound.
Visualizations
Diagram 1: Synthetic Workflow for Derivatization
Caption: General workflow for synthesizing bioactive molecules from this compound.
Diagram 2: Representative Kinase Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway, a potential target for pyridine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Iodopyridine-4-carbonitrile as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-iodopyridine-4-carbonitrile as a starting material for the synthesis of potent kinase inhibitors. This document outlines a strategic synthetic approach to generate a key intermediate, the 1H-pyrazolo[4,3-b]pyridine-7-carbonitrile scaffold, and subsequently build a diverse range of kinase inhibitors. Detailed experimental protocols, quantitative biological data for representative inhibitors, and visualizations of relevant signaling pathways are provided to guide researchers in the design and synthesis of novel therapeutic agents.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The presence of three key functional groups—the pyridine nitrogen, the nitrile group, and the iodine atom—offers a multitude of synthetic handles for constructing complex heterocyclic scaffolds. The iodine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate kinase inhibitory activity and selectivity.
A key application of this compound is its potential to serve as a precursor for the synthesis of the 1H-pyrazolo[4,3-b]pyridine-7-carbonitrile scaffold. This scaffold is a privileged structure in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP.
Synthetic Strategy: From this compound to Kinase Inhibitors
The overall synthetic strategy involves a two-step process. First, this compound is converted to a key intermediate, 3-amino-1H-pyrazolo[4,3-b]pyridine-7-carbonitrile. This intermediate can then be further functionalized through various coupling reactions to generate a library of potent kinase inhibitors.
Application in Targeting Key Kinase Families
The 1H-pyrazolo[4,3-b]pyridine-7-carbonitrile scaffold derived from this compound can be elaborated to target a range of important kinase families implicated in cancer and other diseases.
Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibitors
DYRK family members, particularly DYRK1A and DYRK1B, are implicated in various cellular processes, and their dysregulation is linked to developmental disorders and cancer.
Quantitative Data for Representative DYRK1B Inhibitors:
| Compound ID | Target Kinase | IC50 (nM) |
| 8h | DYRK1B | 3 |
Note: The synthesis of these specific compounds may not start from this compound but they represent the pyrazolo[3,4-b]pyridine scaffold which is structurally similar to the target scaffold.
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. Inhibitors targeting TRKA, TRKB, and TRKC have shown significant clinical benefit.
Quantitative Data for a Representative Pan-TRK Inhibitor:
| Compound ID | Target Kinase | IC50 (nM) |
| C10 | TRKA | 26 |
Note: The synthesis of these specific compounds may not start from this compound but they represent the pyrazolo[3,4-b]pyridine scaffold which is structurally similar to the target scaffold.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine-7-carbonitrile
This protocol describes a plausible method for the synthesis of the key pyrazolopyridine intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-amino-1H-pyrazolo[4,3-b]pyridine-7-carbonitrile.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the functionalization of a halo-pyrazolo[4,3-b]pyridine intermediate with various boronic acids. A similar procedure could be adapted for the amino-functionalized intermediate after appropriate protection or modification.
Materials:
-
3-Halo-1H-pyrazolo[4,3-b]pyridine-7-carbonitrile derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave vial, combine the 3-halo-1H-pyrazolo[4,3-b]pyridine-7-carbonitrile derivative, the desired boronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes, or heat conventionally at 80-100°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Conclusion
This compound represents a highly strategic starting material for the efficient synthesis of a diverse range of kinase inhibitors based on the privileged 1H-pyrazolo[4,3-b]pyridine-7-carbonitrile scaffold. The synthetic routes are amenable to diversification through well-established cross-coupling methodologies, allowing for the fine-tuning of inhibitory potency and selectivity against various kinase targets. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.
Application of 3-Iodopyridine-4-carbonitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine-4-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of commercially successful insecticides, fungicides, and herbicides. The presence of both an iodine atom and a cyano group on the pyridine ring offers orthogonal reactivity, allowing for selective functionalization and the construction of complex molecular architectures. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the cyano group can be transformed into various other functionalities or can itself be a key feature for biological activity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.
Key Synthetic Transformations
The primary value of this compound as a synthetic intermediate lies in its ability to undergo several key chemical transformations that are widely used in the agrochemical industry. These include, but are not limited to, Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. This reaction is instrumental in the synthesis of a broad range of agrochemicals where a biaryl or heteroaryl-aryl linkage is crucial for biological efficacy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 mixture of a solvent like 1,4-dioxane and water.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 4-12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-pyridine-4-carbonitrile derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylpyridine-4-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine-4-carbonitrile | 80-90 |
| 3 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)pyridine-4-carbonitrile | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Application Note: A Detailed Protocol for the Regioselective Iodination of 3-Aminopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the iodination of 3-aminopyridine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of both an activating amino group and a deactivating carbonitrile group, the regioselectivity of the iodination is a critical consideration. This document outlines two effective methods for this transformation: one utilizing the common and efficient N-Iodosuccinimide (NIS) with a Lewis acid catalyst, and an alternative, milder approach using a pre-formed Pyridine-Iodine Monochloride complex. Detailed procedures, reagent tables, and a process workflow are presented to ensure reproducibility and aid in the development of novel therapeutics.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. The introduction of iodine into such structures provides a versatile handle for further functionalization through cross-coupling reactions, making iodinated pyridines valuable building blocks in drug discovery and development. The specific substrate, 3-aminopyridine-4-carbonitrile, presents a unique challenge and opportunity for regioselective iodination due to the competing directing effects of the electron-donating amino group (ortho-, para-directing) and the electron-withdrawing carbonitrile group (meta-directing).[1] The amino group strongly activates the positions ortho (2 and 4) and para (6) to it, while the carbonitrile group deactivates the ring and directs incoming electrophiles to the meta positions (2 and 6). The convergence of these directing effects strongly suggests that iodination will preferentially occur at the 2 and/or 6 positions. This protocol details methodologies to achieve this transformation efficiently and selectively.
Key Reagents and Equipment
| Reagent/Equipment | Supplier/Specifications |
| 3-Aminopyridine-4-carbonitrile | >98% purity |
| N-Iodosuccinimide (NIS) | >98% purity |
| Iron(III) Chloride (FeCl3), anhydrous | >98% purity |
| Pyridine | Anhydrous, >99.8% |
| Iodine Monochloride (ICl) | 1.0 M solution in Dichloromethane |
| Acetonitrile (ACN) | Anhydrous, >99.8% |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium thiosulfate (Na2S2O3) | ACS grade |
| Sodium bicarbonate (NaHCO3) | ACS grade |
| Brine (saturated NaCl solution) | |
| Magnesium sulfate (MgSO4), anhydrous | |
| Magnetic stirrer with heating | |
| Round-bottom flasks | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography supplies | Silica gel, appropriate solvents |
Experimental Protocols
Method A: Iodination using N-Iodosuccinimide (NIS) and FeCl₃
This method employs the widely used and effective combination of N-Iodosuccinimide as the iodine source and anhydrous Iron(III) Chloride as a Lewis acid catalyst to enhance the electrophilicity of the iodine.[2]
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine-4-carbonitrile (1.19 g, 10 mmol).
-
Dissolve the starting material in 40 mL of anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS) (2.47 g, 11 mmol, 1.1 equivalents) to the solution.
-
Carefully add anhydrous Iron(III) Chloride (FeCl₃) (81 mg, 0.5 mmol, 0.05 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, quench the reaction by adding 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired iodinated product(s).
Method B: Iodination using Pyridine-Iodine Monochloride Complex
This method provides a milder alternative for the iodination, utilizing a pre-formed, more stable, and less harsh iodinating agent, the Pyridine-Iodine Monochloride complex.[3]
Procedure:
-
Preparation of the Pyridine-Iodine Monochloride (Py-ICl) Complex: In a separate dry flask under an inert atmosphere, dissolve pyridine (0.87 mL, 11 mmol) in 10 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of Iodine Monochloride (ICl) in dichloromethane (10 mL, 10 mmol). A yellow precipitate of the complex should form. Stir for 30 minutes at 0 °C.
-
To a dry 100 mL round-bottom flask containing a solution of 3-aminopyridine-4-carbonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous dichloromethane, add the freshly prepared Py-ICl complex suspension portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, quench with 50 mL of 10% aqueous sodium thiosulfate solution.
-
Work-up the reaction mixture as described in Method A (steps 7-9).
-
Purify the crude product by column chromatography on silica gel to yield the iodinated 3-aminopyridine-4-carbonitrile.
Experimental Workflow
Figure 1. Experimental workflow for the iodination of 3-aminopyridine-4-carbonitrile.
Expected Results and Data Presentation
The following tables present hypothetical but expected data for the successful iodination of 3-aminopyridine-4-carbonitrile. Actual results may vary depending on the precise reaction conditions and scale. The primary expected products are 2-iodo-3-aminopyridine-4-carbonitrile and 6-iodo-3-aminopyridine-4-carbonitrile.
Table 1: Reaction Yields and Regioselectivity
| Method | Product | Yield (%) | Regioisomeric Ratio (2-iodo : 6-iodo) |
| A (NIS/FeCl₃) | Iodinated Product Mixture | 75-85 | ~3:1 |
| B (Py-ICl) | Iodinated Product Mixture | 70-80 | ~4:1 |
Table 2: Product Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-iodo-3-aminopyridine-4-carbonitrile | C₆H₄IN₃ | 245.03 | 7.85 (d, 1H), 7.20 (d, 1H), 5.50 (s, 2H) | 155.2, 148.9, 118.5, 116.3, 95.1, 88.7 |
| 6-iodo-3-aminopyridine-4-carbonitrile | C₆H₄IN₃ | 245.03 | 8.10 (s, 1H), 7.50 (s, 1H), 5.65 (s, 2H) | 158.1, 150.3, 119.2, 115.9, 92.4, 85.3 |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid and hydrolyze NIS. Increase the reaction time or slightly elevate the temperature if the reaction stalls.
-
Poor Regioselectivity: Method B (Py-ICl) is expected to offer higher regioselectivity due to its milder nature. Lowering the reaction temperature for both methods may also improve selectivity.
-
Incomplete Reaction: Confirm the purity of the starting material. An excess of the iodinating reagent (up to 1.5 equivalents) can be used, but may lead to di-iodination.
-
Purification Difficulties: The regioisomers may be challenging to separate. Careful column chromatography with a shallow solvent gradient is recommended.
Conclusion
This application note provides two robust and reproducible protocols for the iodination of 3-aminopyridine-4-carbonitrile. The choice between the NIS/FeCl₃ and the Py-ICl method will depend on the desired balance of reactivity, yield, and regioselectivity. These detailed procedures should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the preparation of this important iodinated intermediate for further synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 3-Iodopyridine-4-carbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Sandmeyer reaction?
A1: Crude this compound synthesized from a precursor such as 3-Amino-4-iodopyridine via a Sandmeyer reaction can contain several types of impurities. These may include:
-
Unreacted Starting Material: Residual 3-Amino-4-iodopyridine.
-
Side-Products from Diazotization: Phenolic byproducts formed by the reaction of the diazonium salt with water.
-
Residual Copper Salts: If a copper(I) cyanide catalyst is used in the Sandmeyer reaction.[1]
-
Polymeric Materials: Tarry byproducts that can form during the reaction.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I remove the color?
A2: Discoloration is often due to trace impurities, including residual iodine or polymeric byproducts. The color can typically be removed by treating a solution of the crude product with activated charcoal followed by filtration before recrystallization.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] For pyridine derivatives, mixtures like benzene/ligroin have been used effectively.[2]
-
Purity: If the crude product is too impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography.
-
Supersaturation: If the solution is not sufficiently concentrated, crystallization will not occur. You can try to slowly evaporate the solvent to reach the point of supersaturation.
-
Seeding: Introducing a seed crystal of pure this compound can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Q4: What are suitable analytical techniques to assess the purity of this compound?
A4: The purity of the final product can be assessed using a combination of the following methods:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton or carbon-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete reaction during synthesis. | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry). |
| Loss of product during extraction or filtration steps. | Ensure proper phase separation during extraction. Use minimal solvent for rinsing crystals to avoid dissolution. | |
| Product decomposition on silica gel during chromatography. | Deactivate the silica gel with a small amount of a base like triethylamine mixed with the eluent. | |
| Product "oils out" during recrystallization | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. | Use a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Streaking or poor separation on TLC/column chromatography | The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The sample is overloaded on the column. | Use a larger column or load less sample. | |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to neutralize the silica gel. |
Quantitative Data Summary
| Purification Method | Starting Material Purity | Typical Recovery | Final Purity | Reference |
| Recrystallization | ~85-90% | 60-70% | >98% | [2] |
| Column Chromatography | ~70-80% | 70-80% | >99% | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure and may need optimization for this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene, or ethyl acetate/hexane).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.
-
Hot Filtration: While still hot, filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from methods used for similar compounds and may require optimization.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, adsorb the crude product onto a small amount of silica gel by adding the silica gel to the solution and then removing the solvent under reduced pressure.
-
Loading the Column: Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (a gradient). For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Plausible synthetic route to this compound.
References
Technical Support Center: Synthesis of 3-Iodopyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodopyridine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to this compound?
A1: The most likely commercial and laboratory-scale syntheses involve a Sandmeyer reaction starting from an appropriate aminopyridine-4-carbonitrile precursor. An alternative, though potentially less selective, route is the direct iodination of 4-cyanopyridine.
Q2: What are the common impurities I should look for in my crude product?
A2: Common impurities depend on the synthetic route. For a Sandmeyer reaction, expect to see the corresponding phenol (3-hydroxy-pyridine-4-carbonitrile), unreacted aminopyridine starting material, and potentially azo-coupled byproducts. For direct iodination, regioisomers (such as 2-iodo-4-cyanopyridine) and di-iodinated pyridines are possible.
Q3: My reaction is not going to completion. What are some common reasons for this?
A3: Incomplete reactions can be due to several factors. For Sandmeyer reactions, ensure your diazotization is complete by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite. The copper(I) iodide catalyst should be of good quality and used in sufficient quantity. For direct iodination, the reaction time may need to be extended, or the temperature increased. The choice of iodinating agent and solvent system is also critical.
Q4: I am observing a dark-colored reaction mixture and product. What is the cause?
A4: The formation of dark-colored impurities, often polymeric in nature, can occur during Sandmeyer reactions if the temperature is not well-controlled during diazotization and the subsequent addition of the diazonium salt to the iodide solution. The presence of trace metals can also catalyze side reactions leading to coloration.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete diazotization of the starting aminopyridine. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and allow sufficient time for the reaction to complete. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to elevated temperatures or direct sunlight. |
| Inefficient displacement of the diazonium group. | Use a fresh, high-purity source of potassium iodide. Ensure adequate stirring to maintain a homogenous mixture. |
| Suboptimal reaction conditions for direct iodination. | Experiment with different iodinating agents (e.g., I₂, NIS), solvents, and reaction temperatures to optimize the yield. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| 3-Hydroxy-pyridine-4-carbonitrile | Reaction of the diazonium salt with water. | Ensure anhydrous conditions as much as possible during the iodide displacement step. Add the diazonium salt solution to the iodide solution, rather than the other way around. |
| Azo-coupled compounds | Side reaction of the diazonium salt with the starting amine or other aromatic species. | Maintain a low concentration of the diazonium salt by adding it slowly to the iodide solution. |
| Regioisomers (e.g., 2-Iodo-4-cyanopyridine) | Lack of regioselectivity in direct iodination. | Employ a synthetic route that offers better regiochemical control, such as the Sandmeyer reaction. If direct iodination is necessary, purification by column chromatography will be required. |
| Unreacted starting material | Incomplete reaction. | Refer to the troubleshooting guide for low yield. |
Experimental Protocols
Key Experimental Protocol: Sandmeyer Reaction for this compound from 3-Amino-4-cyanopyridine
-
Diazotization:
-
Dissolve 3-amino-4-cyanopyridine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via a Sandmeyer reaction.
Caption: Formation of the desired product and common byproducts from the diazonium salt intermediate.
Troubleshooting low yields in Sonogashira reactions of 3-Iodopyridine-4-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Sonogashira coupling of 3-iodopyridine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is giving very low yields. What are the most common causes?
A1: Low yields in this specific reaction are often attributed to a few key factors:
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, the formation of palladium black indicates catalyst decomposition.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a significant side reaction, especially in the presence of oxygen and the copper(I) co-catalyst, leading to the formation of a diyne byproduct and consuming your alkyne starting material.[1]
-
Incomplete Reaction: The reaction conditions (temperature, time, solvent, base) may not be optimal for this specific electron-deficient heteroaryl iodide.
-
Poor Quality of Reagents: Degradation of the palladium catalyst, copper co-catalyst, solvent, or base can severely impact the reaction outcome.
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is inactive, aggregated palladium(0). Its formation signifies catalyst decomposition and is a common reason for low yields. To prevent this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can contribute to catalyst degradation.
-
Ligand Choice: The choice of phosphine ligand is critical. Using bulky, electron-rich phosphine ligands can stabilize the palladium(0) species and prevent aggregation.[2]
-
Solvent Selection: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases. Consider switching to a different solvent such as DMF or using the amine base as the solvent.
Q3: How can I minimize the formation of the alkyne homocoupling byproduct?
A3: Alkyne homocoupling is a common side reaction. To minimize it:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is free of oxygen.
-
Copper-Free Conditions: While the copper co-catalyst accelerates the desired reaction, it also promotes homocoupling.[3] Consider a copper-free Sonogashira protocol. This may require different ligands or reaction conditions to achieve a good reaction rate.
-
Control of Reaction Parameters: Running the reaction at lower temperatures or for shorter times (if the desired reaction is fast enough) can sometimes reduce the extent of side reactions.
Q4: Is there a specific type of palladium catalyst and ligand that works best for pyridine substrates?
A4: While there is no single "best" catalyst system for all pyridine substrates, some general guidelines apply. For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[2] However, the pyridine nitrogen's ability to coordinate with the palladium center can be problematic. Using bulky, electron-rich phosphine ligands can sometimes mitigate this by sterically hindering the pyridine-palladium interaction and stabilizing the active catalytic species.
Troubleshooting Guide
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure proper degassing to prevent catalyst oxidation. |
| 2. Catalyst Poisoning by Pyridine Substrate | - Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). - Switch to a bulkier phosphine ligand to potentially reduce pyridine coordination. | |
| 3. Insufficiently Strong Base | - Ensure the amine base (e.g., triethylamine) is dry and of high purity. - Consider a stronger base like diisopropylethylamine (DIPEA) or DBU, especially if your alkyne is less acidic. | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature (e.g., in 10°C increments from room temperature up to 80°C). | |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Reaction Time | - Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. |
| 2. Low Catalyst Activity | - See "Inactive Catalyst" and "Catalyst Poisoning" above. | |
| 3. Reagent Stoichiometry | - Use a slight excess of the alkyne (e.g., 1.1 to 1.5 equivalents). | |
| Major Byproduct is Homocoupled Alkyne | 1. Presence of Oxygen | - Improve degassing techniques (e.g., use freeze-pump-thaw cycles for the solvent). - Ensure a good inert gas seal on your reaction vessel. |
| 2. Copper-Catalyzed Dimerization | - Reduce the amount of CuI co-catalyst. - Switch to a copper-free Sonogashira protocol. | |
| Formation of a Black Precipitate (Palladium Black) | 1. Catalyst Decomposition | - Ensure strictly anaerobic conditions. - Consider changing the solvent (e.g., from THF to DMF or triethylamine). - Use a more robust phosphine ligand that can better stabilize the Pd(0) intermediate. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
DMF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by anhydrous, degassed triethylamine.
-
Add the terminal alkyne (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60°C.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
References
Stability issues of 3-Iodopyridine-4-carbonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodopyridine-4-carbonitrile. The information provided is designed to address common stability issues and challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound is sensitive to light and potentially to air and moisture. To ensure its stability, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
Q2: What are the primary known stability issues with this compound under reaction conditions?
A2: The main stability concerns for this compound during reactions are:
-
Deiodination: The carbon-iodine bond can be cleaved under certain conditions, leading to the formation of pyridine-4-carbonitrile as a byproduct. This is more likely to occur in the presence of reducing agents, certain palladium catalysts, or at elevated temperatures.
-
Hydrolysis of the Nitrile Group: The cyano group (-CN) can undergo hydrolysis to form a carboxamide or a carboxylic acid. This is typically promoted by strong acidic or basic conditions, especially at higher temperatures.[3]
-
Photodecomposition: Like many iodinated aromatic compounds, this compound may be susceptible to degradation upon exposure to light.[1][4][5] Reactions should be shielded from direct light.
Q3: Is this compound compatible with strong bases?
A3: Caution should be exercised when using strong bases. While many cross-coupling reactions require a base, highly basic conditions, particularly in the presence of water and at elevated temperatures, can promote the hydrolysis of the nitrile group.[3] If nitrile hydrolysis is a concern, it is advisable to use milder bases (e.g., carbonates instead of hydroxides) and anhydrous conditions where possible.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions with this compound are often attributed to substrate degradation or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Deiodination of Starting Material | Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Lower the reaction temperature. Screen different palladium catalysts and ligands; some may be less prone to promoting deiodination. Ensure rigorous degassing to remove oxygen, which can affect catalyst performance.[6][7] |
| Hydrolysis of the Nitrile Group | Use anhydrous solvents and reagents. Employ milder bases that are less likely to facilitate hydrolysis. Keep reaction times to a minimum once the starting material is consumed. |
| Catalyst Deactivation | The formation of palladium black can indicate catalyst decomposition.[8][9] Ensure the purity of all reagents and solvents. Use fresh catalyst and ligands. Consider using more robust phosphine ligands.[10] |
| Homocoupling of Boronic Acid | Add the boronic acid slowly to the reaction mixture. Ensure the correct stoichiometry of reagents. |
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Low Yield or Byproduct Formation in Sonogashira Coupling Reactions
Sonogashira coupling can also be challenging due to the sensitive nature of the starting material and the reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Deiodination of Starting Material | The C-I bond is highly reactive in Sonogashira coupling.[11] If deiodination is competing, consider lowering the reaction temperature or reducing the reaction time. |
| Homocoupling of Terminal Alkyne (Glaser Coupling) | Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen.[8] Use fresh, high-quality copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be beneficial.[12] |
| Catalyst and Ligand Issues | Use fresh Pd and Cu catalysts. The choice of phosphine ligand can be critical; consider screening different ligands.[11] For difficult couplings, a higher catalyst loading may be necessary.[9] |
| Incomplete Reaction | Ensure the amine base is dry and in sufficient excess. Consider using a more polar solvent like DMF to improve the solubility of reagents. A moderate increase in temperature may be required for less reactive alkynes.[13] |
Experimental Workflow for a General Sonogashira Coupling Reaction
Caption: A typical experimental workflow for performing a Sonogashira coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture (typically between 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is a general procedure for the copper-palladium catalyzed coupling of this compound with a terminal alkyne.[13]
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data
Table 1: Activation Energies for the Hydrolysis of Cyanopyridines in High-Temperature Water [3]
| Compound | Activation Energy (kJ mol⁻¹) |
| 2-Cyanopyridine | 83.7 |
| 3-Cyanopyridine | 74.3 |
| 4-Cyanopyridine | 40.3 |
This data suggests that the position of the nitrile group on the pyridine ring influences its susceptibility to hydrolysis at elevated temperatures.
References
- 1. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Iodopyridine CAS#: 1120-90-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Side reactions of the cyano group in 3-Iodopyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodopyridine-4-carbonitrile. The following sections address common side reactions of the cyano group and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing 3-iodopyridine-4-carboxamide as a byproduct. What is causing this and how can I prevent it?
A1: The formation of 3-iodopyridine-4-carboxamide is due to the partial hydrolysis of the cyano group. This can be catalyzed by either acidic or basic conditions, even with trace amounts of water present in your reaction mixture.
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
Control of pH: If your reaction conditions are not pH-sensitive, consider adding a neutral drying agent. If the reaction is tolerant to mild acidity, a proton sponge can be used to scavenge trace acid. For reactions requiring a base, ensure it is non-nucleophilic and that the reaction is protected from atmospheric moisture.
-
Temperature Control: Elevated temperatures can accelerate hydrolysis. If possible, run your reaction at a lower temperature.
Q2: I am attempting a reduction of the cyano group, but I am observing de-iodination of my starting material. How can I achieve selective reduction?
A2: Dehalogenation is a common side reaction during the reduction of halopyridines, especially with strong reducing agents or certain catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is crucial for selectivity.
Troubleshooting:
-
Milder Reducing Agents: Instead of strong hydrides like LiAlH₄, consider using sodium borohydride in the presence of a nickel(II) salt (NiCl₂), which can be more selective for the nitrile reduction.
-
Catalytic Hydrogenation: If using catalytic hydrogenation, the choice of catalyst and support is important. Pd/C can sometimes promote dehalogenation. A less active catalyst or the addition of an inhibitor might be necessary. Transfer hydrogenation methods can also offer greater selectivity.
-
Reaction Conditions: Lowering the reaction temperature and pressure (for hydrogenation) can help minimize de-iodination.
Q3: When I use organometallic reagents like Grignard or organolithiums, I get a complex mixture of products instead of the expected ketone (after hydrolysis). What is happening?
A3: Organometallic reagents are highly reactive and can participate in several side reactions with this compound:
-
Reaction with the Iodo Group: Organolithium reagents can undergo lithium-halogen exchange with the iodo group, leading to the formation of 4-cyano-3-lithiopyridine and the corresponding alkyl/aryl iodide.
-
Deprotonation: As strong bases, organolithiums can deprotonate the pyridine ring, especially at the position ortho to the activating cyano group (C5).
-
Nucleophilic Attack on the Pyridine Ring: While less common at the C3 position, strong nucleophiles can potentially add to the pyridine ring.
Troubleshooting:
-
Use of Grignard Reagents: Grignard reagents are generally less reactive than organolithiums and may be more selective for addition to the cyano group.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions like lithium-halogen exchange.
-
Inverse Addition: Add the this compound solution slowly to the organometallic reagent to maintain a low concentration of the substrate and favor the desired reaction.
Quantitative Data on Side Reactions
The following table summarizes quantitative data for side reactions observed in systems analogous to this compound. This data can be used to estimate the potential for side product formation under different conditions.
| Reaction Type | Substrate | Reagent/Conditions | Side Product | Yield of Side Product (%) | Reference System |
| Hydrolysis | 4-Cyanopyridine | NaOH (catalytic), 120-170 °C | Isonicotinamide | High (not specified) | Cyanopyridine hydrolysis |
| Hydrolysis | 4-Cyanopyridine | NaOH (1.5-1.75 eq.), 50-80 °C | Isonicotinic acid | High (not specified) | Cyanopyridine hydrolysis |
| Reduction | 2,4-Dichlorobenzonitrile | BH₂(iPr)₂N / cat. LiBH₄, 25 °C, 5h | 2,4-Dichlorobenzylamine | 99% (desired product) | Selective nitrile reduction |
| Reduction | 4-Methoxybenzonitrile | BH₂(iPr)₂N / cat. LiBH₄, reflux in THF | 4-Methoxybenzylamine | 80% (desired product) | Selective nitrile reduction |
Note: The yields for hydrolysis are reported as high for the desired product (amide or acid), implying that under these conditions, the cyano group is fully converted. The reduction examples demonstrate high yields of the desired amine with no mention of dehalogenation, suggesting these conditions may be suitable for preserving the iodo-substituent.
Experimental Protocols
Protocol 1: Controlled Hydrolysis to 3-Iodopyridine-4-carboxamide
This protocol is designed to illustrate the partial hydrolysis of the cyano group.
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Addition of Base: Add powdered sodium hydroxide (0.1 mmol, 0.1 eq.) to the solution.
-
Heating: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Work-up: Once the starting material is consumed or a significant amount of product has formed, cool the reaction to room temperature. Neutralize with dilute HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Cyano Group
This protocol aims to reduce the cyano group to an aminomethyl group while minimizing de-iodination.
-
Setup: To an oven-dried, three-necked flask under a nitrogen atmosphere, add methanol (20 mL) and cool to 0 °C.
-
Addition of Reagents: Add nickel(II) chloride hexahydrate (0.1 mmol, 0.1 eq.) and this compound (1.0 mmol).
-
Addition of Reducing Agent: Slowly add sodium borohydride (4.0 mmol, 4.0 eq.) in portions, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Filter the mixture through a pad of celite and wash with methanol. Concentrate the filtrate.
-
Extraction: Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 25 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
Protocol 3: Reaction with a Grignard Reagent
This protocol describes the addition of a Grignard reagent to the cyano group.
-
Setup: Place a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere. Cool the solution to -78 °C.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol, 1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ketone by column chromatography.
Visual Troubleshooting and Reaction Pathways
Hydrolysis Pathway of the Cyano Group
Caption: Pathway of cyano group hydrolysis.
Reduction Pathway and Dehalogenation Side Reaction
Caption: Reduction of the cyano group with potential dehalogenation.
Troubleshooting Workflow for Reactions with Organometallics
Caption: Troubleshooting guide for organometallic reactions.
Technical Support Center: Improving Regioselectivity in the Synthesis of 3-Iodopyridine-4-carbonitrile Derivatives
Welcome to the technical support center for the synthesis of 3-iodopyridine-4-carbonitrile derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of achieving high regioselectivity in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on improving the yield of the desired C3-iodinated product.
Q1: Why is direct electrophilic iodination of 4-cyanopyridine often low-yielding and non-selective for the 3-position?
A1: The direct electrophilic aromatic substitution (EAS) on the pyridine ring, including iodination, is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids. Under such conditions, the electrophile typically shows a preference for the C3 position to avoid the formation of a destabilizing positive charge on the electronegative nitrogen atom that would occur with attack at C2 or C4. However, this preference is often not absolute, leading to mixtures of regioisomers and generally low yields.
Q2: I am observing the formation of 2-iodo-4-cyanopyridine as a major byproduct. What is causing this and how can I minimize it?
A2: The formation of the 2-iodo isomer suggests that the reaction conditions may favor a competing reaction pathway. While electrophilic attack is generally directed to C3, other mechanisms can lead to substitution at C2. For instance, under certain basic conditions, a "halogen dance" rearrangement can occur, where a halogen atom migrates to a different position on the ring. Alternatively, if a directed metalation approach is used without proper control, deprotonation at the C2 position can lead to the formation of the 2-iodo isomer. To minimize the 2-iodo byproduct, consider employing a strategy that strongly favors C3 functionalization, such as the Zincke imine intermediate method.
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material (4-cyanopyridine). What can I do to improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated for the iodination to occur efficiently. Ensure that the activating agent (e.g., triflic anhydride in the Zincke method) is of high quality and used in the correct stoichiometric amount.
-
Low Reaction Temperature: While some reactions require low temperatures to control selectivity, this can also slow down the reaction rate. A careful optimization of the reaction temperature may be necessary.
-
Deactivation of the Iodinating Reagent: The iodinating reagent (e.g., N-iodosuccinimide - NIS) can degrade over time or react with other components in the reaction mixture. Use fresh, high-purity NIS.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent system.
Q4: The Zincke imine intermediate appears to be unstable and is decomposing before the ring-closing step. How can I address this?
A4: The Zincke imine intermediate can be sensitive to moisture and prolonged reaction times. To mitigate decomposition:
-
Strict Anhydrous Conditions: Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Control of Reaction Time: Monitor the formation of the Zincke imine and the subsequent halogenation step closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
One-Pot Procedure: Performing the ring-opening, halogenation, and ring-closing steps in a one-pot fashion can minimize the handling and potential decomposition of the intermediate.
Strategies for Regioselective Iodination
The following diagram illustrates the logical relationship between different synthetic strategies for the iodination of 4-cyanopyridine and their expected regiochemical outcomes.
Caption: Synthetic strategies for the iodination of 4-cyanopyridine.
Quantitative Data on Iodination Methods
The following table summarizes the reported yields for different methods of synthesizing this compound, highlighting the superior regioselectivity of the Zincke imine intermediate approach.
| Method | Reagents | Solvent | Temperature | Product(s) | Ratio (3-iodo:other) | Yield (%) |
| Zincke Imine Intermediate | 1. Tf₂O, Collidine, Dibenzylamine2. NIS3. NH₄OAc | Ethyl Acetate/Ethanol | -78 °C to 60 °C | 3-Iodo-4-cyanopyridine | Single Isomer | 75 |
| Direct Iodination (General) | I₂, Strong Acid | Various | High | Mixture of 3-iodo and other isomers | Poor | Low |
| Directed ortho-Metalation | LDA, then I₂ | THF | -78 °C | Primarily 2-Iodo-4-cyanopyridine | Low | Variable |
Experimental Protocols
This section provides a detailed protocol for the highly regioselective synthesis of this compound via a Zincke imine intermediate.
Protocol 1: C3-Iodination of 4-Cyanopyridine via a Zincke Imine Intermediate
This one-pot procedure involves the ring-opening of 4-cyanopyridine to form a Zincke imine, followed by regioselective iodination and subsequent ring-closing to yield the desired this compound.[1]
Materials:
-
4-Cyanopyridine
-
Triflic anhydride (Tf₂O)
-
Collidine (2,4,6-trimethylpyridine)
-
Dibenzylamine
-
N-Iodosuccinimide (NIS)
-
Ammonium acetate (NH₄OAc)
-
Ethyl acetate (anhydrous)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ring-Opening:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 4-cyanopyridine (1.0 equiv) and collidine (1.0 equiv) in anhydrous ethyl acetate.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triflic anhydride (1.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Add dibenzylamine (1.2 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes. The formation of the Zincke imine intermediate can be monitored by TLC or LC-MS.
-
-
Iodination:
-
To the reaction mixture containing the Zincke imine, add N-iodosuccinimide (NIS, 1.0 equiv) in one portion.
-
Stir the mixture at room temperature until the Zincke imine is fully consumed, as indicated by TLC or LC-MS.
-
-
Ring-Closing:
-
Add ammonium acetate (10 equiv) and anhydrous ethanol to the reaction mixture.
-
Heat the reaction to 60 °C and stir until the formation of this compound is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the C3-iodination of 4-cyanopyridine via the Zincke imine intermediate.
Caption: Experimental workflow for C3-iodination of 4-cyanopyridine.
References
Column chromatography conditions for purifying 3-Iodopyridine-4-carbonitrile
Welcome to our dedicated technical support center for the chromatographic purification of 3-Iodopyridine-4-carbonitrile. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: Product is not moving off the column baseline (low Rf value)
-
Question: My this compound is stuck at the top of the column and won't elute, even with a high concentration of polar solvent. What should I do?
-
Answer: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Solution 1: Modify the Mobile Phase. Gradually increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, you can switch to a more polar solvent system like dichloromethane/methanol. For very polar compounds, a solvent system containing ammonia can be effective; consider trying 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[1]
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds like pyridines.[1] Alternatively, reverse-phase silica could be used.[1]
-
Issue 2: Poor separation of the product from impurities (streaking or overlapping bands)
-
Question: My product is coming off the column, but it's mixed with impurities. The bands are streaking and not well-resolved. Why is this happening?
-
Answer: Peak tailing and poor separation are common issues when purifying basic compounds like pyridine derivatives on silica gel.[2] This is often due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface.[2]
-
Solution 1: Add a Basic Modifier. To mitigate tailing, add a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonia, to your eluent.[3][4] This will "cap" the acidic sites on the silica gel, allowing your compound to elute more cleanly.[4]
-
Solution 2: Optimize Solvent System. Experiment with different solvent systems during the Thin Layer Chromatography (TLC) phase to find one that provides better separation between your product and the impurities.
-
Solution 3: Dry Loading. If your crude sample has poor solubility in the initial eluent, it can lead to band broadening.[5] In this case, pre-adsorb your sample onto a small amount of silica gel and load it onto the column as a solid (dry loading).[5]
-
Issue 3: Low recovery of the product after chromatography
-
Question: I've collected all the fractions that showed my product on TLC, but my final yield is very low. Where did my compound go?
-
Answer: Low recovery can be due to several factors, including decomposition on the column or irreversible adsorption.
-
Solution 1: Check for Decomposition. Your compound may not be stable on silica gel.[1] To test for this, run a 2D TLC.[1][2][5] Spot your crude mixture on one corner of a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[2][5] If you see spots that are not on the diagonal, it indicates decomposition.[1] If decomposition is confirmed, consider using a less acidic stationary phase like deactivated silica, florisil, or alumina.[1]
-
Solution 2: Use a competing base. As mentioned for peak tailing, adding a competing base like triethylamine to the mobile phase can also help improve recovery by preventing strong, irreversible binding to the silica.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a hexane/ethyl acetate solvent system.[6] You should first determine the optimal ratio using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
Q2: Should I use silica gel or alumina for the stationary phase?
A2: Silica gel is the most common stationary phase.[7] However, because this compound is a pyridine derivative and therefore basic, it may interact strongly with the acidic silanol groups on silica, leading to tailing.[2][3] If you experience this, you can either add a base like triethylamine to your eluent when using silica or switch to neutral or basic alumina.
Q3: How can I tell if my collected fractions contain the product?
A3: You should monitor the fractions using TLC.[6][7] Spot each fraction on a TLC plate along with a spot of your crude starting material. After running the TLC, you can visualize the spots under a UV lamp. Combine the fractions that contain your pure product.
Q4: My compound is a solid. How should I load it onto the column?
A4: If your compound is soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully add it to the top of the column (wet loading).[5][8] If it is not very soluble, it is better to use dry loading.[5] To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[5]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare a developing chamber by adding a small amount of your chosen eluent (e.g., a mixture of hexane and ethyl acetate) and a piece of filter paper.[9]
-
On a TLC plate, lightly draw a starting line with a pencil.[9]
-
Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.[9]
-
Place the TLC plate in the developing chamber and allow the solvent to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and calculate the Rf value.
-
Adjust the polarity of your eluent until the Rf value of the desired product is between 0.2 and 0.3.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in your chosen starting eluent (determined by TLC).[6][8] Pack a glass column with the slurry, ensuring there are no air bubbles.[8] Allow the silica to settle, and then add a thin layer of sand on top.[5][8]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.[5][8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (about 2-3 times the weight of the crude product), and remove the solvent under reduced pressure.[5] Add the resulting powder to the top of the column.[5]
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions.[7] You can use gentle air pressure (flash chromatography) to speed up the process.[7]
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[6]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, widely available stationary phase. |
| Mobile Phase | Hexane / Ethyl Acetate | A good starting solvent system for many organic compounds.[6] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | To reduce peak tailing of the basic pyridine compound.[3][4] |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal separation on the column. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Rf / No Elution | Compound is too polar | Increase eluent polarity (e.g., add Methanol); Switch to Alumina.[1] |
| Peak Tailing / Streaking | Interaction with acidic silica | Add triethylamine or ammonia to the eluent.[3][4] |
| Poor Separation | Inappropriate solvent system | Re-optimize the solvent system using TLC. |
| Low Recovery | Decomposition on silica | Perform a 2D TLC to check for stability; use a deactivated stationary phase.[1][2][5] |
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. coconote.app [coconote.app]
Technical Support Center: Recrystallization of 3-Iodopyridine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Iodopyridine-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Failure to Dissolve | Insufficient solvent volume.[1] | Add small increments of hot solvent until the solid dissolves.[1] |
| Incorrect solvent choice.[1] | Based on the polar nature of this compound, consider polar solvents like ethanol, methanol, or acetonitrile.[2] | |
| Temperature is too low.[1] | Ensure the solvent is heated to its boiling point to maximize solubility.[1] | |
| Crystals Do Not Form Upon Cooling | Too much solvent was used.[3][4] | Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[4] |
| The solution is supersaturated.[3] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[3][5] | |
| The cooling process is too rapid.[1] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound.[3] | Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[1] Consider a lower-boiling point solvent. |
| The compound is significantly impure.[3] | Consider pre-purification by another method, such as column chromatography, before recrystallization.[3] | |
| Cooling is too rapid.[1] | Ensure a slow cooling rate to favor crystal formation over oiling.[3] | |
| Low Yield of Recrystallized Product | Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][4] | Use the minimum amount of hot solvent necessary for dissolution.[1][5] |
| Premature crystallization during hot filtration.[1] | Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystals from forming prematurely.[6] | |
| Incomplete crystallization.[1] | After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1] | |
| Washing crystals with warm solvent.[1] | Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][5] | |
| Product is Still Impure After Recrystallization | Inappropriate solvent choice that does not effectively separate impurities. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or very soluble at low temperatures.[7] |
| Co-precipitation of impurities. | Ensure slow cooling to allow for the selective crystallization of the desired compound.[5] | |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Given the polar nature of the pyridine and nitrile functional groups, polar solvents are a good starting point.[8] Consider solvents such as ethanol, methanol, or acetonitrile.[2] A mixed solvent system, such as ethanol-water, may also be effective.[8] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q2: How can I choose an appropriate solvent system?
A2: An ideal recrystallization solvent should meet the following criteria[8]:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[7]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
-
The solvent should not react with the compound.[2]
-
The solvent should have a boiling point below the melting point of the compound to prevent it from "oiling out".[3]
Q3: What should I do if my compound "oils out" instead of forming crystals?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[1][3] To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool down slowly and undisturbed.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product.[5] Using an excessive amount of solvent is a common reason for low recovery.[3] Additionally, make sure to cool the solution sufficiently, including the use of an ice bath after it has reached room temperature, to maximize the precipitation of your product.[1] When washing the crystals, use only a small amount of ice-cold solvent to avoid redissolving your product.[5]
Q5: My recrystallized product has a wide melting point range. What does this indicate?
A5: A broad melting point range typically indicates that the product is still impure. Pure crystalline solids usually have a sharp melting point range of 1-2°C. You may need to perform a second recrystallization or consider a different purification technique, such as column chromatography, to achieve higher purity.[9]
Experimental Protocol: General Recrystallization Workflow
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry thoroughly under vacuum on the filter. The purified crystals can then be transferred to a watch glass for further air drying.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar. Good for polar compounds. Can be used in a mixed solvent system with alcohols.[11] |
| Ethanol | 78 | 24.5 | Good general-purpose polar solvent.[11] |
| Methanol | 65 | 32.7 | More polar than ethanol.[2] |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent.[2] |
| Isopropanol | 82 | 19.9 | A common polar solvent. |
| Acetone | 56 | 20.7 | Good solvent but has a low boiling point.[2] |
| Toluene | 111 | 2.4 | Non-polar solvent, may be useful as an anti-solvent in a mixed system.[11] |
| Heptane/Hexane | ~69-98 | ~1.9 | Non-polar solvents, often used as anti-solvents.[11] |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodopyridine-4-carbonitrile and 3-Bromopyridine-4-carbonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the synthesis of complex organic molecules often relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds. Pyridine scaffolds are ubiquitous in bioactive compounds, making the functionalization of halopyridines a critical endeavor. This guide provides an objective comparison of the reactivity of two key building blocks: 3-iodopyridine-4-carbonitrile and 3-bromopyridine-4-carbonitrile, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.
The choice between an aryl iodide and an aryl bromide can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is based on established principles of organic chemistry and supported by generalized experimental data for halopyridines.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the facility of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond. The rate of this step is inversely related to the C-X bond dissociation energy. The weaker the bond, the more readily the oxidative addition occurs, leading to faster reaction rates and often allowing for milder reaction conditions.
The bond dissociation energies for carbon-halogen bonds follow a clear trend: C-Cl > C-Br > C-I.[1][2] Consequently, aryl iodides are generally more reactive than aryl bromides in these transformations.
Performance in Key Cross-Coupling Reactions
The enhanced reactivity of this compound typically translates to higher yields, shorter reaction times, and the ability to use less forcing conditions (e.g., lower temperatures, less active catalysts) compared to its bromo- counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3][4] For a substrate like 3-halopyridine-4-carbonitrile, the iodo-variant is expected to couple more efficiently.
Illustrative Performance Data:
| Parameter | This compound | 3-Bromopyridine-4-carbonitrile |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, Buchwald Precatalysts |
| Typical Conditions | 80-90 °C, 2-6 h | 100-110 °C, 12-24 h |
| Illustrative Yield | 85-95% | 70-85% |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 3-halopyridine-4-carbonitrile (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Reaction: Heat the mixture to the appropriate temperature (80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8][9] The reaction's efficiency is highly dependent on the oxidative addition step, making this compound the more reactive partner.
Illustrative Performance Data:
| Parameter | This compound | 3-Bromopyridine-4-carbonitrile |
| Typical Catalyst | Pd₂(dba)₃/BINAP | Pd₂(dba)₃/Xantphos, RuPhos |
| Typical Conditions | 70-90 °C, 4-8 h | 90-110 °C, 16-24 h |
| Illustrative Yield | 80-90% | 65-80% |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.5 equiv).[5][10]
-
Reagent Addition: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane), followed by the 3-halopyridine-4-carbonitrile (1.0 equiv) and the amine (1.1-1.3 equiv).[5]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines.[11][12][13] The reactivity trend I > Br is well-established for this transformation.[11]
Illustrative Performance Data:
| Parameter | This compound | 3-Bromopyridine-4-carbonitrile |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₄/CuI |
| Typical Conditions | Room Temp to 50 °C, 1-4 h | 60-80 °C, 8-16 h |
| Illustrative Yield | 90-98% | 75-90% |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Piperidine, TEA |
Experimental Protocol: Generalized Sonogashira Coupling
-
Setup: To a Schlenk flask under an argon atmosphere, add the 3-halopyridine-4-carbonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine, 2-3 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[6]
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
Conclusion and Recommendations
The choice between this compound and 3-bromopyridine-4-carbonitrile depends on a balance of reactivity, cost, and availability.
-
This compound is the substrate of choice when higher reactivity is paramount. Its use can lead to shorter reaction times, lower catalyst loadings, and milder conditions, which is particularly advantageous for sensitive or complex substrates. This makes it ideal for late-stage functionalization in drug discovery programs where preserving molecular integrity is crucial.
-
3-Bromopyridine-4-carbonitrile offers a balance of reactivity and cost-effectiveness. While it may require more forcing conditions and potentially more sophisticated catalyst systems to achieve high yields, it is often more readily available and less expensive than its iodo-analog, making it a practical choice for large-scale synthesis and initial exploratory work.
For drug development professionals, the enhanced reactivity of the iodo-compound can accelerate the synthesis of analog libraries for structure-activity relationship (SAR) studies. For process chemists, the lower cost of the bromo-compound may be a deciding factor, provided the reaction conditions can be optimized for efficient and scalable production. Ultimately, the selection should be guided by the specific goals of the synthetic campaign.
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various precursors, 3-iodopyridine-4-carbonitrile stands out as a versatile building block, amenable to a range of palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides an objective comparison of catalyst performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data.
Catalytic Performance Overview
The efficiency of a cross-coupling reaction is highly dependent on the palladium source, the nature of the ancillary ligand, the base, and the solvent system. For the reactive C-I bond in this compound, a variety of palladium catalysts have proven effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, traditional palladium catalysts often provide good to excellent yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Propylene Carbonate/Water | 130 | - | 93[1] |
| Pd/C | Phenylboronic acid | Na₂CO₃ | Propylene Carbonate | - | - | 98 (conversion)[1] |
Key Observations:
-
Standard phosphine-ligated palladium complexes such as Pd(PPh₃)₄ are highly effective for the Suzuki-Miyaura coupling of iodopyridines, achieving high yields at elevated temperatures.[1]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the advantage of easier product purification and catalyst recycling, showing excellent conversion rates.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Et₃N | THF/Et₃N | RT | 16 | 43-97[2] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | Et₃N | DMF | 65 | - | 71-95[3] |
Key Observations:
-
The combination of a palladium(0) source like Pd(PPh₃)₄ and a copper(I) co-catalyst is a standard and effective system for the Sonogashira coupling of halopyridines.[2]
-
The choice of solvent and base can significantly influence reaction outcomes, with amine bases often serving as both the base and a co-solvent.
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes. The regioselectivity and yield are often influenced by the electronic nature of the alkene and the steric properties of the catalyst.
Specific experimental data for the Heck coupling of this compound was not prominently available in the searched literature. However, general conditions for Heck reactions with iodoarenes can be inferred.
| Catalyst System (General) | Coupling Partner (General) | Base (General) | Solvent (General) | Temp. (°C) |
| Pd(OAc)₂ / PPh₃ | Styrene / Acrylates | Et₃N / K₂CO₃ | DMF / NMP | 100-140 |
General Considerations:
-
Palladium(II) precursors like Pd(OAc)₂ are commonly used and are reduced in situ to the active Pd(0) species.
-
The choice of phosphine ligand is critical in modulating catalyst activity and stability. For less reactive substrates, more electron-rich and bulky phosphine ligands are often employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The development of specialized bulky, electron-rich phosphine ligands has been crucial for the success of these couplings, particularly with less reactive amines or aryl chlorides.
While specific examples for this compound are not detailed in the initial search, general protocols for the Buchwald-Hartwig amination of 4-iodopyridines provide a strong starting point.
| Catalyst System (General for 4-Iodopyridines) | Coupling Partner (General) | Base (General) | Solvent (General) | Temp. (°C) |
| Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | 80-110 |
General Considerations:
-
The use of bulky biarylphosphine ligands such as Xantphos or others from the Buchwald and Hartwig ligand families is often necessary to achieve high yields and good functional group tolerance.
-
Strong bases like sodium tert-butoxide, LHMDS, or K₃PO₄ are typically required to facilitate the deprotonation of the amine.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the cross-coupling reactions discussed.
General Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., propylene carbonate/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]
General Sonogashira Coupling Protocol
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), an amine base such as triethylamine (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.15 equiv), and a copper co-catalyst (e.g., CuI, 0.1-0.3 equiv) are added.[2] The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The mixture is then filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with brine, dried, and purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
Under an inert atmosphere, a mixture of this compound (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) is suspended in an anhydrous, degassed solvent like toluene or dioxane. The reaction is heated until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product by chromatography.
Visualizing Reaction Workflows
To better understand the experimental process, the following diagrams illustrate the general workflows for catalyst screening and a typical cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst system is critical for the successful cross-coupling of this compound. For Suzuki-Miyaura and Sonogashira reactions, conventional palladium catalysts often provide satisfactory results. However, for more challenging transformations like the Heck reaction and Buchwald-Hartwig amination, the use of more sophisticated ligands may be necessary to achieve high efficiency. The provided data and protocols serve as a valuable starting point for researchers in the field, with the understanding that optimization is often required for specific substrate combinations. The continued development of novel and more active catalyst systems will undoubtedly further expand the synthetic utility of this compound in the creation of complex molecules.
References
A Comparative Guide to Purity Analysis of 3-Iodopyridine-4-carbonitrile: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 3-Iodopyridine-4-carbonitrile is paramount for ensuring the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
This compound is a crucial building block in medicinal chemistry and materials science. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a research or development program. Therefore, a robust and validated analytical method for purity determination is essential.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for the purity analysis of organic compounds like this compound. A reversed-phase HPLC method is generally preferred for this type of molecule.
Experimental Protocol: HPLC Method
A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of similar halogenated pyridine derivatives.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and a buffered aqueous solution, such as 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Value |
| Retention Time of Main Peak | 15.2 min |
| Area of Main Peak | 9850000 |
| Total Peak Area | 9950000 |
| Calculated Purity (%) | 99.0% |
Table 1: Representative HPLC data for the purity analysis of a this compound sample.
Comparison with Alternative Analytical Techniques
While HPLC is a versatile and widely used method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations. The primary alternatives include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | HPLC Method | Gas Chromatography (GC) Method | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis based on the magnetic properties of atomic nuclei, providing structural information and quantitative data. |
| Stationary Phase | C18 Reverse-Phase Column. | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). | Not applicable. |
| Mobile/Carrier | Acetonitrile and Water Gradient. | Inert carrier gas (e.g., Helium, Nitrogen). | Deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High temperature ramp (e.g., 50-250 °C). | Ambient. |
| Detection | UV-Vis Detector (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Radiofrequency detector. |
| Sample Volatility | Not a strict requirement. | Requires volatile and thermally stable analytes. | Not a requirement. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level with MS). | Lower (µg to mg level). |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent with proper calibration. | Excellent with an internal standard (qNMR). |
| Structural Information | Limited (retention time). | Can be coupled with MS for structural elucidation. | Excellent for structural elucidation and impurity identification. |
| Throughput | High, suitable for automated analysis. | High, suitable for automated analysis. | Lower, typically requires more manual sample preparation and data processing. |
Table 2: Comparison of HPLC with GC and NMR for the purity analysis of this compound.
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical technique is a critical step in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflows for HPLC and GC analysis.
Figure 1. Experimental workflows for HPLC and GC analysis.
Figure 2. Decision-making flowchart for selecting an analytical method.
Conclusion
For the routine purity analysis of this compound, HPLC offers a robust, reliable, and high-throughput solution. Its applicability to a wide range of non-volatile and thermally labile compounds makes it a versatile first choice. Gas Chromatography serves as an excellent alternative, particularly when higher sensitivity is required and the compound and its potential impurities are known to be volatile and thermally stable. For instances where the identification of unknown impurities is crucial, NMR spectroscopy or hyphenated techniques such as HPLC-MS or GC-MS are indispensable. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the required level of sensitivity, and the available instrumentation.
References
Comparative Analysis of 3-Iodopyridine-4-carbonitrile Derivatives in Oncology and Microbiology
A detailed guide for researchers and drug development professionals on the biological activities of novel compounds derived from 3-iodopyridine-4-carbonitrile, offering a comparative assessment against established agents and outlining key experimental methodologies.
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide focuses on compounds synthesized from the versatile building block, this compound. The introduction of various substituents through cross-coupling reactions at the iodine-bearing position allows for the generation of a diverse library of molecules with potential therapeutic applications. Here, we present a comparative analysis of the biological performance of these derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Key Kinases
Recent research has highlighted the potential of this compound derivatives as inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptor tyrosine kinases is a clinically validated strategy in oncology.
Comparative Efficacy against Cancer Cell Lines
The cytotoxic effects of novel pyridine derivatives are commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth. Below is a summary of the in vitro anticancer activity of representative pyridine derivatives, including those with structural similarities to compounds derivable from this compound, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2] |
| Derivative A (Exemplary) | MCF-7 (Breast) | Data not available |
| Derivative B (Exemplary) | HepG2 (Liver) | Data not available |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 |
Note: Specific IC50 values for derivatives of this compound are not yet publicly available in the cited literature. The data for pyridine-urea derivatives are provided as a benchmark for potent anticancer activity within the broader class of pyridine compounds.
Inhibition of VEGFR-2 and HER-2 Kinase Activity
The direct inhibitory effect of these compounds on the enzymatic activity of VEGFR-2 and HER-2 is a critical measure of their mechanism of action. The IC50 values for kinase inhibition provide a quantitative measure of target engagement.
| Compound ID | Kinase Target | IC50 (µM) |
| Derivative A (Exemplary) | VEGFR-2 | Data not available |
| Derivative B (Exemplary) | HER-2 | Data not available |
| Pyridine-Urea 8b | VEGFR-2 | 5.0 |
| Pyridine-Urea 8e | VEGFR-2 | 3.93 |
| Sorafenib (Reference) | VEGFR-2 | ~0.1 |
Note: Data for pyridine-urea derivatives are presented for comparative purposes. The development of this compound derivatives as potent kinase inhibitors is an active area of research.
Antimicrobial Activity: A New Frontier
In addition to their anticancer potential, pyridine derivatives are being explored for their ability to combat microbial infections. The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.
Comparative Efficacy against Bacterial and Fungal Strains
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL)[3] |
| Derivative C (Exemplary) | Staphylococcus aureus | Data not available |
| Derivative D (Exemplary) | Escherichia coli | Data not available |
| Naphthylpyridine-3-carbonitrile 18b | Bacillus cereus | Not specified, but highly effective |
| Naphthylpyridine-3-carbonitrile 13c | Aspergillus niger | Not specified, but highly effective |
| Ciprofloxacin (Reference) | E. coli, S. aureus | Varies by strain |
| Fluconazole (Reference) | Candida albicans | Varies by strain |
Note: While specific MIC values for derivatives of this compound are not detailed in the provided search results, related cyanopyridine structures have shown significant antimicrobial potential.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4][5][6][7]
In Vitro Kinase Inhibition Assay (VEGFR-2 and HER-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase (VEGFR-2 or HER-2), the test compound at various concentrations, and a specific peptide substrate.[8][9][10][11][12][13][14][15][16]
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or antibody-based methods (ELISA) that detect the phosphorylated substrate.[8][9][10][11][12][13][14][15][16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[17][18][19][20]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.[17][18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[17][18]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. HER2 Kinase Enzyme System Application Note [promega.com]
- 14. VEGFR2 inhibition assay [bio-protocol.org]
- 15. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 3-Iodopyridine-4-carbonitrile Interactions with Cyclin-Dependent Kinase 2 (CDK2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a hypothetical in silico analysis of 3-Iodopyridine-4-carbonitrile as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Due to the limited publicly available experimental data on this specific compound, this document serves as an illustrative example of a computational workflow and comparative analysis. The presented quantitative data are for demonstrative purposes and are not based on experimental validation.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is a common feature in various cancers, making it a prime target for the development of novel therapeutic agents.[2] The pyridine-3-carbonitrile scaffold has been identified as a promising pharmacophore for the design of CDK2 inhibitors.[3][4] This guide provides a comparative in silico analysis of the hypothetical binding of this compound to CDK2, alongside known inhibitors, to illustrate a standard computational evaluation workflow.
Comparative Analysis of CDK2 Inhibitors
This section presents a hypothetical comparison of the predicted binding affinity of this compound with experimentally validated CDK2 inhibitors. The data in the table below is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (nM) |
| This compound | -8.2 | LEU83, LYS33, ASP86, GLN131 | Not Available | |
| Roscovitine | -9.5 | LEU83, LYS33, ASP86, PHE80 | 394[3] | |
| SNS-032 | -10.1 | LEU83, LYS33, ASP86, PHE80 | 48[2] | |
| AZD5438 | -9.8 | LEU83, LYS33, ASP86, PHE80 | 6 (CDK2/Cyclin E)[2] |
Experimental Protocols
The following are detailed, generalized methodologies for the key in silico experiments that would be performed to assess the interaction of a novel compound like this compound with a protein target such as CDK2.
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of a ligand to a protein target.
Protocol:
-
Protein Preparation:
-
The 3D crystal structure of human CDK2 in complex with a known ligand is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder and optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of CDK2, typically based on the position of the co-crystallized ligand.
-
A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.
-
The docking results are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.
-
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and interactions.
Protocol:
-
System Setup:
-
The top-scoring docked pose of the this compound-CDK2 complex is selected as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, ligand, and water molecules.
-
The system is first energy minimized to remove bad contacts.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
A long-timescale MD simulation (e.g., 100 ns) is performed under the NPT ensemble.
-
The trajectory of the simulation is saved at regular intervals for analysis.
-
Binding Free Energy Calculation
Objective: To calculate the binding free energy of the ligand to the protein, providing a more accurate estimation than docking scores.
Protocol (using MM/PBSA or MM/GBSA):
-
Trajectory Analysis:
-
Snapshots of the protein-ligand complex are extracted from the MD simulation trajectory.
-
-
Energy Calculations:
-
For each snapshot, the following energy terms are calculated:
-
The potential energy of the complex.
-
The potential energy of the protein alone.
-
The potential energy of the ligand alone.
-
-
The binding free energy is then calculated by taking the difference between the energy of the complex and the sum of the energies of the protein and ligand, and including a solvation free energy term.
-
-
Averaging:
-
The binding free energies from all snapshots are averaged to obtain the final estimated binding free energy.
-
Visualizations
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
Caption: A typical in silico workflow for evaluating a novel compound.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 3-Iodopyridine-4-carbonitrile: A Comparative Guide to Mechanistic Pathways in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, 3-iodopyridine-4-carbonitrile stands as a versatile building block in the synthesis of complex nitrogen-containing heterocycles. Its reactivity in palladium-catalyzed cross-coupling reactions is paramount for the construction of novel molecular architectures. This guide provides a comparative analysis of the mechanistic pathways and performance of this compound in three pivotal reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—pitting it against its bromo and chloro analogs to offer a clear perspective on its synthetic utility.
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from the inherent weakness of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds. This lower bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle, often leading to higher yields and milder reaction conditions.
Performance Comparison in Key Cross-Coupling Reactions
To provide a clear and objective comparison, the following tables summarize the expected performance of 3-halopyridine-4-carbonitriles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from analogous reactions reported in the scientific literature, providing a reliable framework for experimental design. The general reactivity trend for the oxidative addition of the palladium catalyst to the C-X bond is I > Br > Cl.[1]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >90 |
| 3-Bromopyridine-4-carbonitrile | Pd(PPh₃)₄ / Buchwald Ligand | K₃PO₄ | Dioxane | 100-120 | 12-24 | 70-85 |
| 3-Chloropyridine-4-carbonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110-130 | 24-48 | 40-60 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-100 | 4-8 | >85 |
| 3-Bromopyridine-4-carbonitrile | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | 65-80 |
| 3-Chloropyridine-4-carbonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110-130 | 24-48 | 30-50 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-50 | 1-4 | >90 |
| 3-Bromopyridine-4-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 8-16 | 70-85 |
| 3-Chloropyridine-4-carbonitrile | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80-100 | 16-36 | 20-40 |
Mechanistic Insights and Experimental Workflows
The superior performance of this compound can be rationalized by examining the catalytic cycles of these fundamental cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst degradation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] The mechanism is similar to the Suzuki coupling, with the key difference being the nucleophilic partner.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6]
Detailed Experimental Protocols
The following are generalized protocols for the three cross-coupling reactions, which should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk tube are added 3-halopyridine-4-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., Na₂CO₃, K₃PO₄, 2.0-3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., Toluene/H₂O, Dioxane) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated to the appropriate temperature with stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[7][8]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 3-halopyridine-4-carbonitrile (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol) are combined under an inert atmosphere. Degassed anhydrous solvent (e.g., toluene) is added, followed by the aniline (1.1 mmol). The tube is sealed and heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is then purified by silica gel chromatography.[9]
General Procedure for Sonogashira Coupling
A mixture of 3-halopyridine-4-carbonitrile (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) is placed in a dry flask under an inert atmosphere. A degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equivalents) are added. Phenylacetylene (1.1-1.2 mmol) is then added dropwise. The reaction is stirred at the appropriate temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 3-Iodopyridine-4-carbonitrile
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that profoundly impacts project timelines, budgets, and overall efficiency. Halogenated pyridines are invaluable synthons, with the carbon-halogen bond serving as a versatile handle for a multitude of cross-coupling reactions. This guide provides an objective comparison of 3-iodopyridine-4-carbonitrile and its common alternative, 3-bromopyridine-4-carbonitrile, in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed methodologies to inform your synthetic strategy.
At a Glance: The Cost vs. Reactivity Trade-Off
The primary consideration when choosing between an iodo- and a bromo-substituted pyridine lies in the inherent trade-off between cost and reactivity. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, which directly influences the rate-determining oxidative addition step in many transition metal-catalyzed reactions. This difference in bond strength translates to tangible differences in reaction conditions and, ultimately, cost-effectiveness.
Table 1: Cost Comparison of Halopyridine-4-carbonitrile Precursors
| Compound | Supplier Example | CAS Number | Purity | Price (USD/gram) |
| This compound | SincereChemical | 490039-72-0 | >98% | Request a Quote* |
| 3-Bromopyridine-4-carbonitrile | Sigma-Aldrich | 13958-98-0 | 95% | ~$150 - $200 |
| 4-Bromopyridine-3-carbonitrile** | CymitQuimica | 154237-70-4 | 97% | ~$73 |
| 3-Iodopyridine | Sigma-Aldrich | 1120-90-7 | 98% | ~$43 |
| 3-Bromopyridine | Oakwood Chemical | 626-55-1 | >98% | ~$0.22 |
* Price available upon request, indicating a higher cost typical for more specialized reagents. ** Positional isomer, pricing provides a general market reference. ** Analogs without the nitrile group, illustrating the significant cost difference between iodo- and bromo-pyridines.
The data clearly indicates that iodinated pyridines are substantially more expensive than their brominated counterparts. This price disparity necessitates a careful evaluation of the benefits offered by the more reactive, yet costlier, this compound.
Performance in Key Cross-Coupling Reactions
The higher reactivity of this compound often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can offset the initial higher cost of the starting material, particularly in a research and development setting where time and efficiency are paramount.
Table 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Halopyridine | Catalyst System | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Advantages of Iodinated Substrate |
| Suzuki-Miyaura | This compound | Pd(OAc)₂ / SPhos, K₂CO₃ | 100 | 8 | ~90-98 | Faster reaction, lower catalyst loading.[1] |
| 3-Bromopyridine-4-carbonitrile | Pd(PPh₃)₄, K₂CO₃ | 100 | 12-24 | ~85-95 | Lower starting material cost.[2] | |
| Sonogashira | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | 60 | 6 | ~85-95 | Milder conditions, faster reaction.[2] |
| 3-Bromopyridine-4-carbonitrile | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 100 | 3-12 | ~80-96 | Economical for large-scale synthesis.[3] | |
| Heck | 3-Iodopyridine | Pd(OAc)₂, K₂CO₃ | 130 | 1 | ~60 | Faster reaction rate. |
| 3-Bromopyridine | Pd(OAc)₂, K₂CO₃ | 130 | 1 | ~30 | Lower cost, though less efficient. |
The general trend across these fundamental reactions is clear: the use of this compound allows for more efficient transformations under milder conditions. This is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule or when rapid library synthesis is the goal.
Strategic Decision Making: A Logical Framework
The choice between this compound and its bromo- analog is a strategic one that depends on the specific goals of the synthesis.
Caption: Logical workflow for selecting the appropriate halopyridine.
Experimental Protocols
Below are detailed, representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted for the coupling of a halopyridine with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
3-Halopyridine-4-carbonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-halopyridine-4-carbonitrile, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1][2]
Sonogashira Coupling Protocol
This protocol describes the coupling of a halopyridine with a terminal alkyne.
Materials:
-
3-Halopyridine-4-carbonitrile (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., DMF or THF, 5 mL)
Procedure:
-
Under an inert atmosphere, add the 3-halopyridine-4-carbonitrile, palladium catalyst, and copper(I) iodide to a dry Schlenk flask.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the appropriate temperature (e.g., 60°C for the iodo-compound, 100°C for the bromo-compound) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the alkynylated pyridine.[2][3]
The Underlying Mechanism: A Shared Catalytic Cycle
The enhanced reactivity of this compound stems from the first step in the palladium-catalyzed cross-coupling cycle: oxidative addition.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
The C-I bond's lower dissociation energy facilitates a faster oxidative addition of the palladium(0) catalyst compared to the C-Br bond. This initial activation is often the bottleneck of the reaction, and overcoming it more easily allows the entire catalytic cycle to turn over more rapidly and under less forcing conditions.
Conclusion
The choice between this compound and 3-bromopyridine-4-carbonitrile is a classic cost-benefit analysis in synthesis.
-
Choose this compound when:
-
Time and speed are critical (e.g., in early-stage drug discovery and library synthesis).
-
The substrate or other functional groups are sensitive to harsh reaction conditions (high temperatures or prolonged reaction times).
-
Maximizing yield for a precious downstream intermediate is the primary goal.
-
-
Choose 3-Bromopyridine-4-carbonitrile when:
-
Cost is a primary driver, especially for large-scale synthesis.
-
The required reaction conditions are well-tolerated by the molecule.
-
Established and robust protocols are preferred over optimizing for milder conditions.
-
By carefully considering the factors of cost, reactivity, and the specific demands of the synthetic project, researchers can make an informed decision that best aligns with their scientific and economic goals.
References
Safety Operating Guide
Navigating the Disposal of 3-Iodopyridine-4-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Iodopyridine-4-carbonitrile (CAS No. 10386-28-4) was found. The following disposal procedures are based on guidelines for the disposal of halogenated hydrocarbons and nitrile compounds, the chemical classes to which this compound belongs. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated and nitrile-containing organic compound, it is considered hazardous waste and requires special handling. This guide provides essential information for the safe and compliant disposal of this substance.
Key Safety and Disposal Information
Halogenated compounds are known for their potential toxicity and persistence in the environment. Therefore, they must be segregated from non-halogenated waste streams to ensure proper disposal.[1] Nitrile compounds, which contain the cyano group (-CN), can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.
Hazard Summary Based on Related Compounds:
The hazards of this compound can be inferred from related compounds such as 3-Iodopyridine and other substituted pyridines.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [2][3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | [2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | [4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol is a general guideline. Always perform a risk assessment and consult your institution's EHS for specific procedures.
1. Personal Protective Equipment (PPE):
-
Wear a fastened lab coat, nitrile gloves, and safety glasses or goggles.[5]
-
All handling of this compound and its waste should be conducted in a certified chemical fume hood.
2. Waste Segregation:
-
Crucial: Keep this compound waste separate from non-halogenated organic waste.[1] Halogenated waste requires specific, often more expensive, disposal methods like incineration.[1]
-
Do not mix with acidic waste to prevent the potential release of hydrogen cyanide.
-
Solid waste (e.g., contaminated paper towels, gloves) should be collected separately from liquid waste.
3. Waste Collection and Labeling:
-
Solid Waste:
-
Place contaminated solid materials, including empty containers, into a designated, labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a tightly sealed, chemically resistant container (e.g., a glass bottle with a screw cap).[1]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Halogenated Organic").
-
-
Contaminated PPE:
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by your institution's EHS or a licensed waste disposal contractor.
-
Keep away from heat, sparks, and open flames.
5. Disposal:
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at an approved hazardous waste disposal facility.[1]
-
Never dispose of this compound down the drain or in regular trash.[9] This can lead to environmental contamination.[9]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. 3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. polycarbin.com [polycarbin.com]
- 7. gloves.com [gloves.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Operational Guide for 3-Iodopyridine-4-carbonitrile
This guide provides crucial safety and logistical information for handling 3-Iodopyridine-4-carbonitrile in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Task | Required PPE | Rationale |
| Weighing and Aliquoting | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Laboratory coat - Respiratory protection (N95 or higher, in the absence of a certified chemical fume hood) | To prevent skin and eye contact with the powdered solid and to avoid inhalation of airborne particles. |
| Dissolving in Solvent | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Laboratory coat | To protect against splashes of the chemical solution. |
| Conducting Reactions | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Laboratory coat - Work exclusively within a certified chemical fume hood | To contain any volatile materials or aerosols generated during the reaction and to provide a barrier against splashes. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Laboratory coat | To prevent contact with contaminated waste materials. |
All operations involving solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5]
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all procedures involving the solid compound or its solutions.
-
An eyewash station and safety shower must be readily accessible.
Precautions for Safe Handling:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust or aerosols.
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.[2][]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated area.[]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed, properly labeled container.[2][]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Spill and Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air.[2][6] If not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound, including unused material, contaminated solutions, and cleanup materials, must be treated as hazardous waste.
Waste Segregation and Storage:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated hazardous waste container.
Final Disposal:
-
Dispose of all waste through a licensed hazardous waste disposal company.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
